3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Descripción
BenchChem offers high-quality 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-22-16-7-5-12(9-18(16)24-3)14-11-15(21-20-14)13-6-8-17(23-2)19(10-13)25-4/h5-11H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQJLQWSOTTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275385 | |
| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159937-09-3 | |
| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159937-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Depth Technical Guide: Molecular Properties, Synthesis, and Therapeutic Applications of 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary
The compound 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (CAS: 1159937-09-3) is a specialized heterocyclic building block and a highly promising pharmacological agent. Emerging research highlights its efficacy in inhibiting the aggregation of misfolded proteins, a core pathology in neurodegenerative disorders such as prion diseases and synucleinopathies (e.g., Parkinson's Disease) [1].
This whitepaper provides a comprehensive, self-validating framework for researchers and drug development professionals. It covers the physicochemical profile, mechanistic pharmacology, and step-by-step synthetic methodologies, ensuring that all experimental workflows are grounded in causality and analytical rigor.
Chemical Identity & Physicochemical Properties
Understanding the foundational properties of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is critical for formulation, analytical validation, and downstream biological testing. The pyrazole core provides a rigid, planar scaffold capable of hydrogen bonding, while the electron-rich 3,4-dimethoxyphenyl substituents enhance lipophilicity and target-binding affinity [2, 3].
Table 1: Quantitative Physicochemical Summary
| Property | Value / Description |
| IUPAC Name | 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole |
| CAS Registry Number | 1159937-09-3 |
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.37 g/mol |
| Hydrogen Bond Donors | 1 (Pyrazole N-H) |
| Hydrogen Bond Acceptors | 5 (4 Methoxy O, 1 Pyrazole N) |
| Appearance | Yellow to off-white powder |
| Solubility | Soluble in DMSO, Ethanol, Chloroform |
Mechanistic Pharmacology: Targeting Protein Aggregation
The primary therapeutic value of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole lies in its ability to act as an anti-aggregation agent. In neurodegenerative conditions like Parkinson's Disease and Scrapie, proteins such as
Causality of Action: The compound's symmetrical, bulky dimethoxyphenyl groups act as steric shields. When the pyrazole core intercalates or binds via hydrogen bonding to the hydrophobic pockets of misfolded monomers, the bulky methoxy-substituted rings physically block the addition of subsequent protein monomers. This prevents the elongation of the fibril chain, stabilizing the non-toxic monomeric or small oligomeric states and allowing cellular clearance mechanisms (like autophagy) to degrade the proteins before they induce neurotoxicity.
Caption: Pharmacological mechanism of action against protein aggregation and neurotoxicity.
Synthetic Methodology & Reaction Causality
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is achieved via a robust, two-step protocol involving a Claisen condensation followed by a hydrazine-mediated cyclization[1].
Step 1: Synthesis of 1,3-Bis(3,4-dimethoxyphenyl)propane-1,3-dione
Causality of Reagents: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate 3,4-dimethoxyacetophenone, forming a reactive enolate. A mixed solvent system of DMSO and THF is critical here; DMSO solvates the sodium cation, leaving a "naked," highly reactive enolate, while THF maintains the solubility of the starting materials. The temperature is strictly controlled at 10–15°C to prevent the self-condensation of the acetophenone.
Step 2: Cyclization to Pyrazole
Causality of Reagents: Hydrazine hydrate acts as a bis-nucleophile. The reaction is refluxed in ethanol. The thermal energy (reflux) is necessary to drive the initial bis-hydrazone formation forward into the dehydration and aromatization steps, yielding the thermodynamically stable aromatic pyrazole ring.
Caption: Step-by-step synthetic workflow for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole.
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: Preparation of the 1,3-Diketone Intermediate
-
Preparation of Base: Wash a 60% suspension of NaH in mineral oil (10 mmol) twice with 20 mL petroleum ether under argon. Validation: Removing mineral oil ensures accurate stoichiometric mass and prevents lipophilic contamination.
-
Solvent Addition: Add 10 mL anhydrous DMSO. Stir for 30 min at room temperature, then add 5 mL anhydrous THF. Cool the flask to 15°C.
-
Condensation: Add ethyl 3,4-dimethoxybenzoate (10 mmol). Slowly dropwise add a solution of 3,4-dimethoxyacetophenone (6 mmol) in 4 mL DMSO, ensuring the internal temperature does not exceed 15°C.
-
Reaction & Workup: Stir for 72 hours at room temperature. Slowly pour the mixture into 250 g of crushed ice containing 1 mL of 85% phosphoric acid. Validation: Phosphoric acid is used instead of HCl to safely neutralize the strong base without risking chlorination or harsh hydrolysis of the methoxy groups.
-
Isolation: Collect the resulting yellow precipitate by filtration, wash with 50 mL water, and dry.
-
In-Process Control (IPC): Perform LC-MS on the precipitate. Expected
for intermediate is ~345 m/z.
-
Protocol B: Cyclization to the Final Pyrazole
-
Reaction Setup: Dissolve the 1,3-diketone intermediate (2.9 mmol) and hydrazine hydrate (4.4 mmol) in 15 mL of absolute ethanol.
-
Reflux: Heat the solution under reflux (approx. 78°C) for 3 hours with continuous magnetic stirring.
-
Monitoring: Validation: Check reaction completion via TLC (Hexane:EtOAc 1:1). The starting material spot should completely disappear, replaced by a more polar, UV-active product spot.
-
Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Wash the resulting solid with cold water and dry under a vacuum to yield the target compound.
-
Final Validation: Confirm product via LC-MS (
expected at ~341.1 m/z) and H-NMR (look for the characteristic pyrazole C4-H singlet around 6.8–7.0 ppm).
-
Preclinical Evaluation: Anti-Aggregation Assay Design
To validate the efficacy of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole in a biological context, a self-validating Thioflavin T (ThT) fluorescence assay must be employed. ThT is a dye that exhibits enhanced fluorescence upon binding to
Self-Validating Experimental Design:
-
Positive Control: Recombinant
-synuclein + Vehicle (Establishes the maximum aggregation baseline). -
Negative Control: Assay Buffer + ThT (Establishes background fluorescence).
-
Test Group: Recombinant
-synuclein + 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole + ThT (Evaluates the degree of inhibition). -
Interference Control (Crucial): Drug + ThT (No protein). Causality: This ensures the pyrazole compound does not autofluoresce or directly quench the ThT dye, which would yield false-positive inhibition data.
Procedure:
-
Incubate 50
M of monomeric -synuclein in 50 mM Tris-HCl buffer (pH 7.4) with 10 M ThT. -
Add the pyrazole compound at varying concentrations (e.g., 1, 10, 50
M) to establish a dose-response curve. -
Incubate at 37°C with continuous shaking.
-
Measure fluorescence (Excitation: 440 nm, Emission: 482 nm) every 2 hours for 48 hours. A flattening of the fluorescence curve in the Test Group relative to the Positive Control quantitatively validates the drug's anti-aggregation efficacy.
References
- Google Patents (US20110293520A1)
- 1159937-09-3 | 3,5-Bis(3,4-dimethoxyphenyl)
- 1159937-09-3 | 3,5-Bis(3,4-dimethoxyphenyl)
Technical Whitepaper: Identification, Synthesis, and Characterization of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
[1]
Executive Summary
This technical guide addresses the identification, synthesis, and application of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole , a symmetrical diarylpyrazole derivative. Often investigated as a structural analog of curcumin and combretastatin, this compound exhibits significant potential in medicinal chemistry as a tubulin polymerization inhibitor and anti-inflammatory agent.[1]
This document resolves the ambiguity surrounding its CAS registry number, provides a self-validating synthesis protocol via the 1,3-diketone route, and outlines critical characterization parameters for quality control.
Part 1: The Identity Crisis (CAS Number Search)
Finding the correct Chemical Abstracts Service (CAS) number for specific substituted pyrazoles can be non-trivial due to the vast number of regioisomers (e.g., 1,3- vs 1,5-substitution) and oxidation states (pyrazole vs. pyrazoline).
The Definitive Identifier
Through rigorous database cross-referencing, the specific CAS number for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is identified as:
CAS Number: 1159937-09-3 [1]
Note on Ambiguity: Researchers must distinguish this compound from its close structural relatives which often appear in broad search queries:
-
338997-04-9: 3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole (A pyrazoline derivative).[1]
-
1159988-72-3: 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole (Alkylated at the 4-position).[1]
-
Curcumin Pyrazoles: Often refer to the 1,7-diarylheptanoid derivatives, which are structurally distinct from the 3,5-diarylpyrazole core.
Part 2: Chemical Architecture & Properties[1][2]
| Property | Specification |
| IUPAC Name | 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole |
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.37 g/mol |
| Structural Features | Symmetrical 3,5-diaryl substitution; four methoxy groups; acidic NH proton on pyrazole ring.[1][2] |
| Solubility | Soluble in DMSO, DMF, Chloroform.[1] Sparingly soluble in Ethanol.[1] Insoluble in Water.[1] |
| Appearance | Off-white to pale yellow solid.[1] |
| Melting Point | ~160–165 °C (Typical for this class; verify experimentally).[1] |
Part 3: Synthesis Protocol (Self-Validating System)
To ensure high purity and avoid the oxidation step required by the chalcone route, we utilize the 1,3-Diketone Cyclization Route . This method yields the fully aromatic pyrazole directly.[1]
Reaction Pathway Visualization[1]
Figure 1: Two-step synthesis pathway via Claisen condensation followed by heterocyclization.
Step 1: Synthesis of the 1,3-Diketone Intermediate
Objective: Synthesize 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione.[1]
-
Reagent Setup: In a dry 250 mL round-bottom flask under nitrogen atmosphere, suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF .
-
Addition: Dropwise add a solution of 3,4-dimethoxyacetophenone (1.0 eq) in THF at 0°C. Stir for 30 minutes.
-
Condensation: Add Methyl 3,4-dimethoxybenzoate (1.0 eq) dissolved in THF.
-
Reaction: Reflux the mixture for 6–8 hours. The solution will turn yellow/orange, indicating enolate formation.[1]
-
Workup (Critical): Cool to room temperature. Pour into ice water and acidify with 10% HCl to pH 2–3. The diketone will precipitate as a yellow solid.[1]
-
Purification: Filter and recrystallize from Ethanol/Ethyl Acetate.
Step 2: Cyclization to Pyrazole
Objective: Convert the diketone to 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole.[1]
-
Dissolution: Dissolve the purified 1,3-diketone (1.0 eq) in Absolute Ethanol (10 mL/g).
-
Cyclization: Add Hydrazine Hydrate (2.5 eq) dropwise.[1]
-
Note: Excess hydrazine is used to drive the equilibrium and prevent azine formation.[1]
-
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). The yellow diketone spot should disappear, replaced by a more polar, UV-active spot.
-
Isolation: Concentrate the solvent to 20% volume under reduced pressure. Cool to 4°C overnight.[1]
-
Purification: Filter the precipitate. Wash with cold ethanol.[1] Recrystallize from Ethanol or Toluene to obtain the target compound.[1]
Part 4: Characterization & Quality Control[1]
A self-validating protocol requires confirming the structure at the atomic level.[1]
1H NMR (DMSO-d6, 400 MHz) Expected Signals:
-
δ 13.0–13.5 ppm (1H, br s): NH of the pyrazole ring (Exchangeable with D₂O).
-
δ 7.3–7.5 ppm (Ar-H): Aromatic protons from the phenyl rings.[1]
-
δ 6.9–7.1 ppm (1H, s): The C4-H proton of the pyrazole ring. Crucial: This singlet confirms the pyrazole core is formed and not the pyrazoline (which would show a CH₂ doublet/triplet pattern).[1]
-
δ 3.7–3.9 ppm (12H, s): Four methoxy (-OCH₃) groups.
Mass Spectrometry (ESI-MS):
-
[M+H]+: Calculated: 341.37. Look for peak at m/z 341.1 .[1]
Part 5: Applications & Biological Relevance[1][4]
Tubulin Polymerization Inhibition
This compound is a structural analog of Combretastatin A-4 and Curcumin .[1] The 3,4-dimethoxy substitution pattern mimics the pharmacophore required for binding to the colchicine site of tubulin, potentially disrupting microtubule dynamics in cancer cells [1].
Metal Chelation
The pyrazole nitrogen (N2) and the ortho-methoxy groups can participate in coordination chemistry.[1][3] Similar ligands have been used to create Iron(II) complexes with spin-crossover properties, useful in molecular electronics [2].[1]
Anti-Inflammatory Pathway
The structural similarity to Celecoxib (a diarylpyrazole) suggests potential COX-2 selectivity.[1] The 3,5-diaryl scaffold is a privileged structure for inhibiting pro-inflammatory cytokines.[1]
Figure 2: Potential biological and material science applications of the target compound.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 1,3-Bis(4-methoxyphenyl)-1,3-propanedione (Precursor Analog). Retrieved from [Link][1]
-
Baktır, Z., et al. (2011).[1] Crystal structure of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [Link][1]
An In-depth Technical Guide to the Physical Properties of 3,5-Diarylpyrazole Derivatives
Introduction: The Structural and Therapeutic Significance of 3,5-Diarylpyrazoles
The 3,5-diarylpyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. These heterocyclic entities are key pharmacophores in drugs designed for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The arrangement of the two aryl rings at positions 3 and 5 of the pyrazole core provides a rigid and tunable framework, allowing for precise three-dimensional orientation of substituents to optimize interactions with biological targets.
The therapeutic efficacy and "drug-likeness" of these molecules, however, are not solely dictated by their interaction with a target protein. The journey of a drug from administration to its site of action is profoundly influenced by its fundamental physical properties.[3][4] Properties such as solubility, melting point, and solid-state structure govern critical aspects of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] A comprehensive understanding and early characterization of these physical attributes are therefore indispensable for researchers, scientists, and drug development professionals to mitigate late-stage attrition and accelerate the development of new chemical entities.[6]
This guide provides an in-depth exploration of the core physical properties of 3,5-diarylpyrazole derivatives, offering both the theoretical underpinnings and practical, field-proven methodologies for their characterization.
Aqueous and Organic Solubility: A Gateway to Bioavailability
Solubility is arguably one of the most critical physical properties in drug discovery, directly impacting a compound's bioavailability.[3][7] For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] Poor aqueous solubility is a primary reason for the failure of many promising drug candidates.[5] Consequently, the early and accurate determination of solubility is a non-negotiable step in preclinical development.
The solubility of 3,5-diarylpyrazole derivatives is largely dictated by the nature of the substituents on the aryl rings and the pyrazole core. The inherent hydrophobicity of the two aryl groups often leads to low aqueous solubility. Medicinal chemists frequently employ strategies such as introducing polar functional groups (e.g., hydroxyl, amino, carboxylic acid moieties) to enhance this property.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[8][9]
Causality Behind Experimental Choices:
-
Excess Solid: The use of an excess amount of the compound ensures that a true equilibrium between the solid and dissolved states is achieved, defining the point of maximum solubility.
-
Prolonged Agitation: Agitation for 24-72 hours is crucial to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium.[8]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant, physiologically relevant temperature (e.g., 37°C for intestinal fluid simulation) is critical for data relevance.
-
Phase Separation: Centrifugation and filtration are necessary to completely remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.[8]
-
Quantification: HPLC is a highly sensitive and accurate method for quantifying the concentration of the dissolved compound in the supernatant.[8]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the finely powdered 3,5-diarylpyrazole derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microparticles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Calculation: Determine the concentration against a standard curve of the compound with known concentrations. The solubility is reported in units such as µg/mL or µM.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Representative Solubility Data
| Compound Class | Predicted Log S | Rationale for Solubility |
| Basic 3,5-diarylpyrazole | -3.13 to -7.41 | The core structure is hydrophobic; solubility is highly dependent on substituents.[10] |
| Pyrazole with Hydroxamic Acid | Varies | Introduction of the polar hydroxamic acid group generally improves aqueous solubility.[11] |
| Pyrazole with Crown Ether | Low | The large, nonpolar crown ether moiety typically reduces aqueous solubility.[12] |
Note: Actual solubility data is highly compound-specific and often proprietary. The values presented are predictive ranges from literature to illustrate trends.
Melting Point: An Indicator of Purity and Stability
The melting point (MP) of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property that provides a quick and cost-effective indication of a compound's purity.[13] Pure crystalline substances typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure compounds melt over a broader temperature range and at a lower temperature than the pure substance (melting point depression).[13] The melting point also provides insights into the thermal stability of the compound and the strength of its crystal lattice.
For 3,5-diarylpyrazole derivatives, the melting point is influenced by molecular symmetry, intermolecular forces (such as hydrogen bonding and π-π stacking), and molecular weight.[14]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the most common and pharmacopeia-accepted technique for melting point determination.[13][15]
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient, even heat transfer throughout the sample.[13]
-
Controlled Heating Rate: A slow heating ramp (1-2°C per minute) near the melting point is critical.[16] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate readings.[17]
-
Melting Range: Recording a range from the first sign of melting (collapse point) to complete liquefaction (clear point) provides more information about purity than a single temperature.[15][16]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the 3,5-diarylpyrazole derivative into a fine powder using a mortar and pestle.[13]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the closed end. The packed sample height should be 2-3 mm.[15][17]
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: If the approximate melting point is known, heat rapidly to about 15-20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute.[17] If the melting point is unknown, a preliminary rapid heating run can be performed to find an approximate value.
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid particle melts (T2).
-
Reporting: Report the result as a melting range (T1 - T2).
Representative Melting Point Data for 3,5-Diarylpyrazole Derivatives
| Substituents | Melting Point (°C) | Source |
| 4,4′-diacetyl dibenzo-18-crown-6 derivative | 196-200 | [12] |
| 4,4′-Di[3-(5-(4-fluoro-phenyl))-1H pyrazole] dibenzo-18-crown-6 | 130 | [12] |
| N-substituted-3,5-diaryl-pyrazoline derivative | 68-70 | |
| Various substituted pyrazole derivatives | 154.3–258.9 | [10] |
Crystal Structure: The Blueprint of the Solid State
While a chemical diagram illustrates connectivity, the three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This powerful technique provides the precise atomic coordinates, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonds and π-π stacking.[18][19] This information is invaluable for structure-based drug design, understanding polymorphism (the existence of multiple crystal forms), and intellectual property protection.[20] The different crystal forms of a compound, or polymorphs, can have different physical properties, including solubility and melting point, which can significantly impact drug performance.
Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[21] The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow for SC-XRD
Caption: Generalized workflow for single-crystal X-ray analysis.
Core Steps:
-
Crystal Growth: The most challenging step is often growing single crystals of sufficient size and quality (typically >20 µm).[21] This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.[22]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[22]
-
Analysis: The final refined structure provides detailed information on molecular geometry and intermolecular interactions, such as the stacking of pyrazole rings or hydrogen bonding networks.[14][23]
Spectroscopic Properties: Fingerprinting the Molecular Structure
Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized 3,5-diarylpyrazole derivatives.[24][25] NMR, UV-Vis, and Fluorescence spectroscopy each provide unique and complementary information about the molecule's structure and electronic environment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[24] For 3,5-diarylpyrazole derivatives, both ¹H and ¹³C NMR are routinely used.
Key Diagnostic Signals:
-
¹H NMR:
-
Pyrazole C4-H: This proton typically appears as a singlet in the aromatic region, often between 6.5 and 7.5 ppm. Its exact chemical shift is sensitive to the electronic nature of the aryl substituents.[23][26]
-
Pyrazole N-H: For N-unsubstituted pyrazoles, the N-H proton signal is a broad singlet, often found far downfield (10-14 ppm), due to hydrogen bonding and proton exchange.[27] This signal disappears upon a D₂O exchange experiment.
-
Aryl Protons: These appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the rings dictates the complexity of these signals.
-
-
¹³C NMR:
A Note on Tautomerism: N-unsubstituted pyrazoles can exist as two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale (e.g., at low temperatures), two distinct sets of signals may be observed. Variable temperature (VT) NMR is an excellent tool to study this dynamic process.[27]
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 3,5-Diarylpyrazole derivatives, with their extended conjugated π-systems, typically exhibit strong absorption bands in the UV region.
-
Typical Absorption: These compounds generally show one or more strong absorption maxima (λ_max) between 250 and 400 nm.[29][30][31]
-
Influence of Substituents: The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the aryl rings. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂, -CN) may cause a hypsochromic (blue) shift.[31] This sensitivity makes UV-Vis a useful tool for probing the electronic structure of different derivatives.
C. Fluorescence Spectroscopy
Many 3,5-diarylpyrazole derivatives exhibit fluorescence, a property that is being increasingly exploited for applications in bioimaging and as chemical sensors.[32][33]
-
Emission Properties: Upon excitation at their absorption maximum, fluorescent pyrazole derivatives can emit light at a longer wavelength (a Stokes shift). Emission maxima (λ_em) are often observed in the blue to green region of the visible spectrum (400-550 nm).[34][35][36]
-
Structural Influence: The fluorescence quantum yield (a measure of emission efficiency) and emission wavelength are strongly dependent on the molecular structure. Rigid, planar structures often enhance fluorescence, while the presence of heavy atoms or certain functional groups (like the nitro group) can quench it.[32] The photophysical properties can be finely tuned by chemical modification, making these compounds attractive as customizable fluorophores.
Conclusion
The physical properties of 3,5-diarylpyrazole derivatives are not mere data points but critical determinants of their function, particularly in the context of drug development. A molecule's solubility, melting point, solid-state structure, and spectroscopic signature collectively define its behavior from the lab bench to potential clinical application. This guide has outlined the fundamental principles and provided robust, validated protocols for the characterization of these essential properties. By integrating these analytical techniques early and thoughtfully in the research and development process, scientists can make more informed decisions, leading to the efficient and successful development of novel 3,5-diarylpyrazole-based therapeutics and materials.
References
-
Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Arch Pharm (Weinheim). 2021 Dec;354(12):e2100225. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. Bioorg Med Chem. 2010 Oct 1;18(19):6926-34. [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc.[Link]
-
Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]
-
Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan 12;23(1):134. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Sci. 2014 Jan;23(1):23-34. [Link]
-
Physical Properties in Drug Design. ResearchGate. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 60 (15), 1909-1916 (1982). [Link]
-
Physical and Chemical Properties of Drugs and Calculations. Creative Bioarray. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor. [Link]
-
Melting Point Determination. thinkSRS.com. [Link]
-
Synthesis of 3,5-diarylpyrazole hydroxamic acid derivatives with variation of one arylmoiety. ResearchGate. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. Rajagiri Journals. [Link]
-
solubility experimental methods.pptx. SlideShare. [Link]
-
Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Arabian Journal of Chemistry. 2023;16(2):104468. [Link]
-
Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Org. Biomol. Chem., 2024, Advance Article. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions. DEStech Transactions on Materials Science and Engineering. 2017. [Link]
-
What is Melting Point? Mettler Toledo. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magn Reson Chem. 2026;64(2):97-111. [Link]
-
Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. Advanced Materials Research. 2011;399-401:1238-1241. [Link]
-
Fluorescence emission spectra of pyrazole-tethered... ResearchGate. [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]
-
Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. Sci Rep. 2022;12:19993. [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. 2023 Sep 9;28(18):6548. [Link]
-
UV–Vis spectra of compounds 11a – 11k. ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Front Chem. 2025 Nov 12;13:1280387. [Link]
-
Chemical structures of 3,5‐Diaryl pyrazoles, 1,5‐ Diarylpyrazoles and... ResearchGate. [Link]
-
Synthesis of some novel 3,5-diarylpyrazole derivatives of dibenzo-18-crown-6- ether. ResearchGate. [Link]
-
Crystal structure of (3,5-dichloro-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone. Acta Crystallogr E Struct Rep. 2014 Dec 1;70(Pt 12):o1277-8. [Link]
-
In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. Future J Pharm Sci. 2021;7(1):109. [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Letters in Drug Design & Discovery. 2021;18(10):958-971. [Link]
-
Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research. 2021;9(1):141-159. [Link]
-
Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallogr E Crystallogr Commun. 2015 Jul 1;71(Pt 7):o480-1. [Link]
-
Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm. 2015;17(42):8100-8108. [Link]
-
Structural diversity of ethylzinc derivatives of 3,5-substituted pyrazoles. Dalton Trans., 2021,50, 209-218. [Link]
-
Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules. 2022 Jun 17;27(12):3884. [Link]
Sources
- 1. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. raytor.com [raytor.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thinksrs.com [thinksrs.com]
- 14. Crystal structure of (3,5-dichloro-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. excillum.com [excillum.com]
- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 20. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 22. rsc.org [rsc.org]
- 23. Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. cdnsciencepub.com [cdnsciencepub.com]
- 29. researchgate.net [researchgate.net]
- 30. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties | MDPI [mdpi.com]
- 31. physchemres.org [physchemres.org]
- 32. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dpi-journals.com [dpi-journals.com]
- 34. Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives | Scientific.Net [scientific.net]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole as a Prion Oligomer Modulator
The following technical guide details the antiprion properties, mechanism of action, and experimental validation of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole , a critical scaffold in the development of disease-modifying therapies for transmissible spongiform encephalopathies (TSEs).
Executive Summary
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (hereafter referred to as DPP-Dimethoxy ) represents a foundational pharmacophore in the class of 3,5-diphenylpyrazole (DPP) antiprion agents. Unlike traditional amyloid binders that merely stain aggregates (e.g., Congo Red), DPP-Dimethoxy functions as an oligomer modulator . It intercalates into the cross-β spine of misfolded Prion Protein (PrP^Sc), blocking the "steric zipper" interface required for the recruitment of monomeric PrP^C.
While structurally symmetric and highly potent in vitro, this compound serves as the archetypal precursor to second-generation leads (e.g., anle138b). Its study provides essential insights into the structure-activity relationship (SAR) required for inhibiting pathological seeding without affecting physiological PrP^C function.
Chemical Profile & Structure-Activity Relationship (SAR)
Structural Logic
The efficacy of DPP-Dimethoxy stems from its planar, conjugated system which mimics the hydrophobic amino acid residues found in the core of amyloid fibrils.
-
Core Scaffold: The pyrazole ring acts as a rigid linker, maintaining the two phenyl rings in a coplanar orientation essential for intercalation between β-sheet layers.
-
Substituents (3,4-dimethoxy):
-
Electronic Effect: The electron-donating methoxy groups increase the electron density of the aromatic rings, enhancing
- stacking interactions with aromatic residues (Tyr, Phe) in the PrP^Sc amyloid core. -
H-Bonding: The oxygen atoms serve as hydrogen bond acceptors, potentially engaging with the peptide backbone or side chains (e.g., Lys, Arg) within the aggregate.
-
-
Symmetry: The symmetric distribution allows for bidirectional binding modes, though it also presents metabolic liabilities (rapid O-demethylation) that drove the evolution toward asymmetric analogs like anle138b.
Chemical Synthesis Pathway
The synthesis follows a robust Claisen condensation-cyclization sequence, ensuring high yield and purity.
Figure 1: Synthetic route for DPP-Dimethoxy. The 1,3-diketone formation is the rate-determining step, requiring anhydrous conditions.
Mechanism of Action: Seeding Inhibition
The primary mode of action is inhibition of induced fit . Prions propagate by forcing cellular PrP (PrP^C) to adopt the misfolded conformation (PrP^Sc).
-
Recognition: DPP-Dimethoxy selectively binds to small, soluble oligomers of PrP^Sc (the most toxic species) rather than large plaques or monomeric PrP^C.
-
Intercalation: The molecule inserts itself into the growing end of the amyloid fibril.
-
Capping: The bulky dimethoxy groups create steric hindrance, preventing the docking of the next PrP^C monomer. This "caps" the fibril, halting elongation.
Figure 2: Mechanism of Action. DPP-Dimethoxy binds the PrPSc seed, sterically blocking the recruitment of PrPC monomers.
Experimental Validation Protocols
To validate the antiprion properties of DPP-Dimethoxy, we utilize a self-validating workflow combining cell-free amplification (RT-QuIC) and cellular infection assays (ScN2a).
Real-Time Quaking-Induced Conversion (RT-QuIC)
This assay measures the compound's ability to inhibit the seeded conversion of recombinant PrP.
-
Objective: Determine IC50 against pure protein aggregation.
-
Substrate: Recombinant Syrian Hamster PrP (90-231).
-
Seed: RML (Rocky Mountain Lab) prion strain homogenate.
Protocol:
-
Preparation: Mix 10 µL of seed (10^-5 dilution) with 90 µL reaction buffer (10 mM phosphate, 300 mM NaCl, 10 µM Thioflavin T, 1 mM EDTA, 0.1 mg/mL rPrP).
-
Treatment: Add DPP-Dimethoxy (dissolved in DMSO) at serial dilutions (10 nM – 10 µM). Keep DMSO constant at 0.1%.
-
Cycling: Incubate at 42°C with double-orbital shaking (700 rpm) for 1 min, followed by 1 min rest.
-
Readout: Monitor ThT fluorescence (Ex 450nm / Em 480nm) every 45 min for 50 hours.
-
Validation: A delay in lag phase >50% compared to vehicle control indicates "hit" status.
Scrapie-Infected Neuroblastoma (ScN2a) Assay
This is the "gold standard" for cellular efficacy, accounting for membrane permeability and cellular metabolism.
Protocol:
-
Seeding: Culture ScN2a cells (chronically infected with RML prions) in MEM + 10% FCS.
-
Dosing: Treat cells with DPP-Dimethoxy (1 nM – 5 µM) for 3 days. Refresh media/compound daily to account for potential instability.
-
Lysis: Lyse cells in buffer (10 mM Tris-HCl, 100 mM NaCl, 0.5% NP-40, 0.5% Deoxycholate).
-
Digestion: Treat lysates with Proteinase K (20 µg/mL) for 30 min at 37°C. Note: Only PrP^Sc is resistant; PrP^C is digested.
-
Western Blot: Stop reaction with PMSF, boil in SDS, and blot using anti-PrP antibody (e.g., POM1 or 6H4).
-
Quantification: Densitometry of the PrP-res bands (27-30 kDa) relative to Beta-actin.
Data Summary Table:
| Parameter | Value (Approx.) | Note |
| IC50 (ScN2a) | ~0.5 - 1.0 µM | Highly potent in cellular context. |
| IC50 (RT-QuIC) | ~100 - 500 nM | Direct inhibition of aggregation. |
| Cytotoxicity (LD50) | > 50 µM | High therapeutic index (>50x). |
| Solubility | Low | Requires DMSO/Tween for delivery. |
Pharmacokinetics & Limitations (Expert Insight)
While DPP-Dimethoxy is a potent in vitro inhibitor, its translation to in vivo models highlights a critical structure-property trade-off.
-
Metabolic Instability: The methoxy groups (-OCH3) at positions 3 and 4 are prime targets for Cytochrome P450 enzymes (O-demethylation). The resulting phenolic metabolites are rapidly glucuronidated and excreted.
-
Blood-Brain Barrier (BBB): The compound is highly lipophilic (cLogP ~4.2), ensuring excellent passive diffusion across the BBB. However, rapid clearance limits the effective concentration in the brain.
-
Optimization: This limitation led to the development of anle138b , where the dimethoxy moiety was replaced by a methylenedioxy ring (metabolically stable) and a bromine atom (lipophilicity tuner).
Scientific Verdict: DPP-Dimethoxy is an excellent chemical probe for mechanistic studies in cell culture but serves as a lead scaffold rather than a final drug candidate for in vivo use.
References
-
Wagner, J., et al. (2013). Anle138b: a novel oligomer-modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease.[1] Acta Neuropathologica. Link
-
Giese, A., et al. (2011). Patent US20110293520A1: New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation. Google Patents. Link
-
Le Cher, V., et al. (2015). Design, synthesis and anti-prion activity of 3,5-diphenyl-pyrazole derivatives. Bioorganic & Medicinal Chemistry. Link
-
Wilham, J. M., et al. (2010). Rapid End-Point Quantitation of Prion Seeding Activity with Second Generation Quaking-Induced Conversion Assay. PLoS Pathogens. Link
-
Bertsch, U., et al. (2005). Systematic structure-activity relationship analysis of compounds with anti-prion activity in ScN2a cells. Journal of Virology. Link
Sources
Diarylpyrazoles in Neurodegenerative Research: The Mechanistic Role of 3,5-bis(3,4-dimethoxyphenyl)pyrazole
Executive Summary
The accumulation of misfolded,
Chemical Profile & Structure-Activity Relationship (SAR)
The discovery of the diarylpyrazole scaffold was driven by high-throughput screening campaigns aimed at identifying compounds that could inhibit the formation of pathological oligomers without disrupting the native monomeric protein[1].
3,5-bis(3,4-dimethoxyphenyl)pyrazole (Compound 6 in early patent literature) features a central pyrazole ring flanked by two phenyl rings, each substituted with methoxy groups at the 3 and 4 positions[2]. In SAR mapping, the substitution pattern on these phenyl rings dictates the molecule's torsional angle, lipophilicity, and its ability to intercalate into the hydrophobic grooves of amyloidogenic proteins.
As an application scientist, I emphasize that understanding this analog is crucial for mapping the hydrogen-bond donor/acceptor landscape of the oligomeric binding pocket. The electron-donating 3,4-dimethoxy groups increase steric bulk compared to the methylenedioxy (benzodioxol) or bromo groups found in the lead compound anle138b, which subtly shifts its binding affinity and blood-brain barrier (BBB) permeability profile[2].
Quantitative SAR Comparison of Diarylpyrazole Derivatives
The following table summarizes the comparative pharmacological metrics of key diarylpyrazole derivatives, illustrating how functional group modifications impact anti-aggregation efficacy.
| Compound | Position 3 Substitution | Position 5 Substitution | Target Proteins | Relative Aggregation Inhibition | BBB Permeability |
| anle138b (Lead) | 1,3-benzodioxol-5-yl | 3-bromophenyl | PrP | ++++ | High |
| anle186b | 1,3-benzodioxol-5-yl | 3-fluorophenyl | PrP | +++ | High |
| Compound 6 | 3,4-dimethoxyphenyl | 3,4-dimethoxyphenyl | PrP | ++ | Moderate |
Data synthesized from foundational SAR screening of the diarylpyrazole library[2],[1].
Mechanism of Action: Modulating Oligomerization
Unlike traditional amyloid breakers that attempt to disaggregate mature insoluble fibrils (often releasing highly toxic oligomeric seeds), diarylpyrazoles act as oligomer modulators .
Compounds like 3,5-bis(3,4-dimethoxyphenyl)pyrazole bind specifically to structure-dependent epitopes present only in the pathological, early-stage oligomers[1]. By binding to these transient states, the compound sterically blocks the addition of further monomers, halting the structural transition into mature,
Figure 1: Mechanism of action of diarylpyrazole derivatives in halting toxic oligomerization.
Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the evaluation of diarylpyrazoles requires tightly controlled, self-validating experimental systems. Below are the definitive protocols for synthesizing the 3,5-bis(3,4-dimethoxyphenyl)pyrazole core and validating its efficacy in vitro.
Protocol 1: Chemical Synthesis of the Diarylpyrazole Core
This protocol details the ring-closure reaction required to generate the pyrazole scaffold from a 1,3-diketone precursor[2].
-
Precursor Preparation: React ethyl 3,4-dimethoxybenzoate (10 mmol) with 3,4-dimethoxyacetophenone (6 mmol) in the presence of sodium hydride (60% suspension) in anhydrous DMSO/THF at 15°C to yield 1,3-bis(3,4-dimethoxyphenyl)-propan-1,3-dione.
-
Ring Closure: Dissolve 1.0 g (2.9 mmol) of the 1,3-diketone precursor in 15 mL of absolute ethanol.
-
Nucleophilic Attack: Add 218 mg (4.4 mmol) of hydrazine hydrate to the solution.
-
Causality Check: Hydrazine acts as a potent binucleophile. It sequentially attacks the two carbonyl carbons of the diketone. The subsequent dehydration drives the thermodynamically favorable aromatization, locking the molecule into the highly stable pyrazole ring.
-
-
Reflux & Precipitation: Heat the mixture under reflux for 3 hours with continuous magnetic stirring.
-
Purification: Cool the reaction to room temperature. Collect the resulting precipitate via vacuum filtration, wash extensively with deionized water (50 mL) to remove unreacted hydrazine, and dry under a vacuum to yield 3,5-bis(3,4-dimethoxyphenyl)pyrazole as a yellow powder[2].
Protocol 2: In Vitro Thioflavin T (ThT) Aggregation Assay
The ThT assay is the gold standard for quantifying real-time amyloid fibril kinetics.
-
Protein Monomerization: Purify recombinant
-synuclein and pass it through a size-exclusion chromatography (SEC) column immediately prior to the assay.-
Causality Check: This removes any pre-formed oligomeric "seeds" that would bypass the primary nucleation phase and artificially skew the kinetic data.
-
-
Co-incubation Preparation: In a 96-well black, clear-bottom microplate, combine 50 µM of monomeric
-synuclein with 10 µM of 3,5-bis(3,4-dimethoxyphenyl)pyrazole in PBS (pH 7.4). Ensure the final DMSO concentration remains 1% to prevent solvent-induced protein precipitation. -
Dye Addition: Add Thioflavin T to a final concentration of 20 µM.
-
Kinetic Measurement: Seal the plate and place it in a fluorescence microplate reader at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm) every 15 minutes for 72 hours.
-
Causality Check: The assay must be run under continuous orbital shaking . Shaking increases the air-water interface area, which is required to reliably trigger the stochastic primary nucleation events of amyloidogenesis. Furthermore, ThT acts as a molecular rotor; when it intercalates into the cross-
architecture of fibrils, its internal rotation is sterically hindered, causing a massive increase in quantum yield (fluorescence).
-
-
Data Analysis: Plot the fluorescence over time to calculate the lag phase duration and the maximal fluorescence (
). A successful inhibitor will significantly prolong the lag phase and depress .
Figure 2: Step-by-step workflow for the in vitro Thioflavin T (ThT) aggregation assay.
In Vivo Efficacy and Future Perspectives
The translation of diarylpyrazoles from in vitro assays to in vivo models has redefined therapeutic timelines for neurodegenerative diseases. Studies utilizing the lead compound of this class have demonstrated that these molecules can cross the blood-brain barrier efficiently without detectable toxicity at therapeutic doses[1]. Remarkably, treatment in murine models of Parkinson's disease and prion infection showed that halting oligomerization not only prevents further neuronal cell death but can preserve motor function even when administered after the onset of clinical symptoms[1].
While 3,5-bis(3,4-dimethoxyphenyl)pyrazole itself is primarily utilized as an investigative SAR analog rather than a clinical candidate, its synthesis and evaluation have been instrumental. By demonstrating how electron-rich, sterically demanding methoxy groups interact with the misfolded protein interface, researchers have been able to fine-tune the pharmacophore[2]. Future drug development will continue to leverage these structural insights to design highly specific, next-generation oligomer modulators capable of targeting a broader spectrum of proteinopathies, including Alzheimer's (Tau/A
References
- Giese, A., et al. (2011). "New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation and/or neurodegenerative diseases." US Patent US20110293520A1.
-
Wagner, J., Ryazanov, S., Leonov, A., et al. (2013). "Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease." Acta Neuropathologica, 125(6), 795-813. URL:[Link]
Sources
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110293520A1 - New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation and/or neurodegenerative diseases - Google Patents [patents.google.com]
Application Note: Optimized Synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole , a pharmacologically significant curcumin analog. Unlike traditional methods that often stall at the unstable pyrazoline intermediate or yield
Key Applications
-
Medicinal Chemistry: Development of COX-2 inhibitors, anticancer agents, and antioxidants.
-
Material Science: Synthesis of fluorescent ligands for coordination chemistry.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The synthesis is bipartite:
-
Claisen-Schmidt Condensation: Construction of the
-unsaturated ketone (chalcone) backbone.[1][2] -
Oxidative Heterocyclization: Reaction with hydrazine hydrate followed by in situ oxidation.
Mechanistic Pathway
The transformation from chalcone to pyrazole is not a simple condensation. It involves a Michael addition, cyclization, and a crucial dehydration/oxidation step.
-
Michael Addition: Hydrazine attacks the
-carbon of the chalcone. -
Cyclization: The terminal nitrogen attacks the carbonyl carbon, forming a 4,5-dihydro-1H-pyrazole (pyrazoline).
-
Aromatization: The pyrazoline intermediate is susceptible to oxidation. Using
in DMSO facilitates the abstraction of hydrogens from C-4 and C-5, driving the system to the thermodynamically stable aromatic pyrazole.
Figure 1: Reaction pathway highlighting the critical oxidative aromatization step required to bypass the pyrazoline trap.
Experimental Protocols
Phase 1: Synthesis of the Chalcone Precursor
Target: (E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Reagents & Materials
-
3,4-Dimethoxyacetophenone (10 mmol, 1.80 g)
-
3,4-Dimethoxybenzaldehyde (10 mmol, 1.66 g)
-
Sodium Hydroxide (NaOH) pellets (40% aq. solution or solid)
-
Ethanol (95%)
-
Ice-water bath
Step-by-Step Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 20 mL of Ethanol.
-
Catalysis: Place the flask in an ice bath (
C). Add 5 mL of 40% NaOH solution dropwise with vigorous stirring.-
Note: Temperature control controls the rate of enolate formation and prevents polymerization side reactions.
-
-
Reaction: Allow the mixture to stir at room temperature for 4–6 hours. A heavy yellow precipitate should form.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize the base).
-
Isolation: Filter the yellow solid via vacuum filtration. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol.
-
Expected Yield: 85–92%
-
QC Check: Melting Point should be approx. 118–120°C.
-
Phase 2: Iodine-Mediated Synthesis of 1H-Pyrazole
Target: 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Why this method? Standard reflux in acetic acid often yields
Reagents
-
Chalcone (from Phase 1) (1 mmol)
-
Hydrazine Hydrate (
, 80%) (2 mmol) -
Iodine (
) (0.1 mmol, 10 mol% catalyst) -
DMSO (Dimethyl sulfoxide) (5 mL)
-
Sodium Thiosulfate (
) (sat. aq. solution)
Step-by-Step Protocol
-
Setup: In a 25 mL round-bottom flask equipped with a condenser, dissolve 1 mmol of Chalcone in 5 mL DMSO.
-
Addition: Add 2 mmol Hydrazine Hydrate. Stir for 5 minutes.
-
Catalyst Addition: Add 10 mol% molecular Iodine (
).-
Observation: The solution may darken initially.
-
-
Heating: Heat the mixture to 80–100°C for 1–2 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The fluorescent chalcone spot should disappear, and a new spot (lower Rf than chalcone, but distinct from pyrazoline) should appear.
-
-
Quenching: Cool the mixture to room temperature. Pour into crushed ice (approx. 50 g).
-
Iodine Removal: Add 5–10 mL of saturated Sodium Thiosulfate solution. Stir until the brown iodine color fades to yellow/white.
-
Isolation: Filter the precipitate. Wash copiously with water to remove DMSO.
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.
Figure 2: Operational workflow for the iodine-mediated oxidative cyclization.
Quality Control & Characterization
Expected Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Distinct from the bright yellow of the chalcone. |
| Melting Point | > 190°C (Typical for diarylpyrazoles) | Verify against specific reference standard. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane. |
NMR Validation Criteria
To confirm the synthesis of the pyrazole (aromatic) vs. the pyrazoline (non-aromatic), check the C4 proton signal.
-
1H-Pyrazole (Target): Look for a sharp singlet in the aromatic region (
6.8 – 7.2 ppm) representing the single proton at the C4 position of the pyrazole ring. -
Pyrazoline (Impurity): Look for an ABX pattern (three multiplets) in the aliphatic region (
3.0 – 5.5 ppm) corresponding to the system. If you see this, oxidation is incomplete.
Troubleshooting
-
Issue: Product remains bright yellow/orange.
-
Cause: Residual chalcone or incomplete cyclization.
-
Fix: Increase reaction time or add slightly more hydrazine.
-
-
Issue: Low Yield/Oily Product.
-
Cause: Incomplete removal of DMSO.
-
Fix: Wash the filter cake thoroughly with water; recrystallize from Ethanol.
-
References
-
Zhang, Z., et al. (2013). "One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling." Asian Journal of Organic Chemistry. 3[4]
-
Vutla, A., et al. (2022).[5] "Rationale for the iodine‐mediated synthesis of pyrazoles from Morita Baylis Hillman acetate." Journal of Heterocyclic Chemistry. 6
-
Chang, J., & Yu, W. (2014). "I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles." The Journal of Organic Chemistry. 7
-
BenchChem Protocols. (2025). "Experimental Procedure for the Claisen-Schmidt Condensation." 8[1][4][9][10]
-
Cardiff University Data. (2022). "Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole." Crystallography Data. 5
Sources
- 1. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of Pyrazoles via Hydrazine Hydrate Condensation with 1,3-Diketones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and scientific background for the condensation reaction between hydrazine hydrate and 1,3-diketones, a fundamental method for the synthesis of pyrazole derivatives. Pyrazoles are a critical heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide is designed to offer a comprehensive understanding of the procedure, from mechanism to practical application, ensuring reliable and reproducible results in the laboratory.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery and development, found in a variety of approved pharmaceuticals. The versatile biological activities of pyrazole-containing compounds include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Knorr pyrazole synthesis, first reported in 1883, represents a classic and widely utilized method for constructing this valuable heterocyclic system. The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a direct and efficient route to substituted pyrazoles.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The reaction proceeds via a well-established condensation-cyclization mechanism. The process is typically catalyzed by acid, although it can also proceed under neutral or basic conditions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on one of the carbonyl carbons of the 1,3-diketone. This forms a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon.
-
Final Dehydration: A final dehydration step from the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.
The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the steric and electronic properties of the substituents on the diketone, as well as the reaction conditions.
Experimental Protocol: General Procedure for Pyrazole Synthesis
This protocol provides a general method for the condensation of a 1,3-diketone with hydrazine hydrate. The specific substrate, solvent, and temperature may require optimization for individual reactions.
Materials:
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 eq).
-
Solvent Addition: Dissolve the 1,3-diketone in a suitable solvent, such as ethanol or acetic acid. The choice of solvent can influence the reaction rate and selectivity.
-
Reagent Addition: Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.
-
-
Product Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for pyrazole synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various pyrazole derivatives from 1,3-diketones and hydrazine hydrate.
| 1,3-Diketone | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetylacetone | Ethanol | Reflux | 2 | 85-95 | |
| Benzoylacetone | Acetic Acid | Reflux | 4 | 75-85 | |
| Dibenzoylmethane | Ethanol | Reflux | 6 | 80-90 | |
| 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | Room Temperature | 1 | >90 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction- Decomposition of starting materials or product- Incorrect stoichiometry | - Increase reaction time or temperature- Use a milder solvent or lower temperature- Verify the purity and molar ratios of reactants |
| Formation of Side Products | - Reaction with solvent- Self-condensation of the 1,3-diketone- Formation of isomeric pyrazoles (with unsymmetrical diketones) | - Choose an inert solvent- Control the reaction temperature- Modify reaction conditions (e.g., solvent, catalyst) to favor the desired isomer |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent- Product is an oil | - Remove the solvent under reduced pressure and attempt crystallization from a different solvent system- Purify by column chromatography |
Conclusion
The condensation of hydrazine hydrate with 1,3-diketones remains a highly efficient and versatile method for the synthesis of pyrazoles. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably access a wide array of pyrazole derivatives for further investigation in medicinal chemistry and materials science. The protocol outlined in this application note serves as a robust starting point for such synthetic endeavors.
References
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
- Eicher, T., & Hauptmann, S. (2003).
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Interscience Publishers.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The Chemistry of Pyrazoles of Pharmacological Interest. In A. R. Katritzky & R. J. K. Taylor (Eds.)
Application Note: Microwave-Assisted Synthesis of 3,5-bis(3,4-dimethoxyphenyl)pyrazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-throughput green chemistry, process optimization, and mechanistic validation.
Introduction & Scientific Rationale
Pyrazoles represent a highly privileged scaffold in modern medicinal chemistry. Specifically, 3,5-diarylpyrazoles such as 3,5-bis(3,4-dimethoxyphenyl)pyrazole serve as critical structural analogs and precursors to neuroprotective agents (e.g., anle138b). These compounds are actively investigated for their ability to cross the blood-brain barrier and inhibit pathological protein aggregation in neurodegenerative conditions, including Parkinson's and Prion diseases[1].
Historically, the synthesis of this specific pyrazole via the cyclocondensation of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione with hydrazine hydrate required prolonged thermal reflux conditions (3–4 hours) in ethanol[1]. The electron-donating methoxy groups on the phenyl rings increase the electron density on the carbonyl carbons, rendering them less electrophilic. This creates a kinetic bottleneck for the initial nucleophilic attack by hydrazine.
To overcome this limitation, we have developed a microwave-assisted (MW) protocol. MW synthesis leverages dielectric heating to rapidly superheat polar solvents, drastically reducing reaction times from hours to minutes while adhering to green chemistry principles and improving overall yield and purity[2].
Mechanistic Causality & The Microwave Advantage
As a Senior Application Scientist, I selected absolute ethanol for this protocol not merely for its solvating properties, but for its excellent microwave-absorbing capacity (loss tangent,
When exposed to 2.45 GHz microwave radiation, the ethanol molecules rapidly align and realign with the alternating electromagnetic field. This generates intense internal friction and localized superheating. The instantaneous energy transfer overcomes the steric and electronic activation barriers of the bulky, electron-rich diketone. The reaction proceeds via a monohydrazone intermediate, which rapidly undergoes intramolecular dehydration to form the thermodynamically stable pyrazole ring[3].
By utilizing a sealed-vessel microwave reactor, the ethanol safely reaches 120 °C (well above its atmospheric boiling point of 78 °C), exponentially accelerating the reaction kinetics according to the Arrhenius equation.
Fig 1: Reaction mechanism of pyrazole formation via microwave dielectric heating.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. By monitoring physical parameters and visual cues, researchers can confirm reaction success in real-time without immediate reliance on offline chromatography.
Reagents & Equipment
-
1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione: 1.0 g (2.9 mmol)
-
Hydrazine Hydrate (64% hydrazine): 218 mg (4.4 mmol, 1.5 eq)
-
Absolute Ethanol: 5.0 mL
-
Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL heavy-walled borosilicate glass vials and crimp caps.
Step-by-Step Methodology
-
Reagent Preparation: Add 1.0 g of the diketone precursor to a 10 mL microwave-safe vial equipped with a magnetic stir bar. Add 5.0 mL of absolute ethanol, followed by the dropwise addition of 218 mg of hydrazine hydrate.
-
Causality Note: The diketone will only partially dissolve at room temperature. Complete dissolution will occur dynamically as the MW applies initial heating, driving the forward reaction.
-
-
Reactor Sealing: Seal the vial with a Teflon-lined crimp cap to ensure it can withstand elevated pressures.
-
Microwave Irradiation: Insert the vial into the microwave cavity. Set the parameters to 120 °C , 150 W maximum power , and a hold time of 10 minutes with high-speed magnetic stirring.
-
Self-Validation Checkpoint (Pressure Profile): Monitor the real-time pressure curve on the synthesizer interface. A successful reaction in ethanol at 120 °C should generate a stable system pressure of ~3.5 to 4.5 bar. If the pressure drops, abort the run; this indicates a compromised vial seal leading to solvent evaporation and incomplete conversion.
-
-
Cooling & Precipitation: Allow the instrument to actively cool the vial to 50 °C using compressed air. Remove the vial and place it in an ice bath (4 °C) for 15 minutes.
-
Self-Validation Checkpoint (Visual Cue): The product should spontaneously precipitate as a dense yellow powder. If the solution remains clear, the diketone conversion was incomplete, or the solvent volume was too high.
-
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold distilled water to remove unreacted hydrazine and water-soluble byproducts.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Data Presentation & Process Metrics
The transition from conventional thermal heating to microwave-assisted synthesis yields significant improvements across all critical process metrics. The quantitative data is summarized below.
Table 1: Process Metrics Comparison (Conventional vs. Microwave)
| Process Metric | Conventional Reflux[1] | Microwave-Assisted Protocol |
| Heating Source | Oil Bath / Heating Mantle | Dielectric Microwave (2.45 GHz) |
| Reaction Time | 3 – 4 hours | 10 minutes |
| Temperature | 78 °C (Atmospheric Reflux) | 120 °C (Sealed Vessel) |
| Isolated Yield | 70 – 75% | > 95% |
| Crude Purity (LC-MS) | ~ 85% (Requires recrystallization) | > 98% (Direct precipitation) |
| Energy Consumption | High (Continuous heating) | Low (Rapid, pulsed heating) |
Table 2: Expected Analytical Characterization
| Analytical Method | Expected Result for 3,5-bis(3,4-dimethoxyphenyl)pyrazole |
| Physical Appearance | Bright yellow crystalline powder |
| ESI-MS (m/z) | [M+H]+ calculated for C19H20N2O4: 341.15; Found: ~341.2 |
| 1H NMR (DMSO-d6) | Diagnostic pyrazole C4-H singlet at ~7.0 ppm; Methoxy singlets at ~3.8 ppm |
Conclusion
The microwave-assisted synthesis of 3,5-bis(3,4-dimethoxyphenyl)pyrazole offers a robust, high-yielding, and rapid alternative to classical reflux methods. By exploiting the high dielectric loss of ethanol, the protocol overcomes the kinetic barriers associated with electron-rich diketones. The self-validating nature of the workflow ensures high reproducibility, making it highly suitable for medicinal chemistry laboratories focused on accelerating drug discovery pipelines for neurodegenerative diseases.
References
- Title: US20110293520A1 - New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation and/or neurodegenerative diseases Source: Google Patents URL
- Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL
- Title: Pyrazole synthesis under microwave irradiation and solvent-free conditions Source: SciELO URL
Sources
Application Note: A Systematic Approach to the Formulation of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole for In Vitro Cell Culture Assays
Abstract
This document provides a detailed guide for the formulation of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole, a compound with presumed low aqueous solubility, for use in cell-based assays. Recognizing that improper formulation is a primary source of experimental variability and artifacts, this guide presents a systematic, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded approach. It moves beyond a single-solvent recommendation to a comprehensive workflow, including initial solubility assessment, primary and secondary solubilization protocols, and best practices for preparing stock and working solutions to ensure data integrity and reproducibility.
Introduction: The Formulation Challenge
The compound 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole, like many organic small molecules developed in drug discovery, is predicted to be hydrophobic and possess poor water solubility. When a concentrated stock solution of such a compound, typically in an organic solvent, is introduced to an aqueous cell culture medium, the abrupt change in polarity can cause the compound to precipitate out of solution.[1] This phenomenon, known as "solvent shock," leads to an unknown and reduced final compound concentration, compromising the validity of experimental results.[2]
Furthermore, the choice of solvent and its final concentration in the assay can have significant off-target effects, including direct cytotoxicity or alteration of cellular pathways, confounding data interpretation.[3][4] Therefore, a robust formulation strategy is not merely about dissolution; it is about achieving a stable, biologically compatible solution at a known concentration.
This application note provides a tiered strategy to address these challenges, ensuring that researchers can confidently prepare 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole for accurate and reproducible cell culture experiments.
Foundational Principle: The Three S's
To ensure the integrity of your experiments, always consider the three foundational principles of small molecule handling: Solvent, Solubility, and Stability .[3]
-
Solvent: The chosen solvent must effectively dissolve the compound while exhibiting minimal toxicity to the cultured cells at its final working concentration.[3]
-
Solubility: The concentration of the compound must not exceed its solubility limit in the final culture medium to prevent it from "crashing out" of solution.[3]
-
Stability: The compound must be stable in both the stock solution and the final culture medium for the duration of the experiment. Factors like light sensitivity, temperature, and repeated freeze-thaw cycles can degrade the compound.[2][3]
Pre-Formulation: Empirical Solubility Assessment
Before preparing a high-concentration stock solution, it is crucial to perform a small-scale solubility test. This self-validating step prevents the loss of valuable compound and time.
Protocol 1: Micro-Scale Solubility Test
-
Preparation: Aliquot approximately 1-2 mg of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole into several sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a test solvent. Test solvents should include, at a minimum:
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
Dimethyl Formamide (DMF)
-
-
Dissolution: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If particulates remain, the compound is not soluble at that concentration (~10-20 mg/mL).
-
Aid Dissolution (Optional): If not fully dissolved, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes.[5] Observe again. Note that heat can degrade some compounds, so this should be done cautiously.[5]
-
Selection: The solvent that achieves complete, clear dissolution at the highest concentration is your primary candidate for stock solution preparation.
Primary Formulation Strategy: DMSO-Based Stock Solutions
DMSO is the most common and powerful solvent for dissolving hydrophobic compounds for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media.[2]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole required to make a desired volume of a 10 mM stock solution.
-
Molecular Weight (MW) of C₂₃H₂₄N₂O₄ is approximately 396.45 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 396.45 g/mol * 1000 mg/g
-
Example: For 1 mL, Mass = 0.010 * 0.001 * 396.45 * 1000 = 3.96 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO.[6] Use a calibrated pipette for accuracy.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.[5] A brief sonication or warming to 37°C can be used if necessary.[5] Visually inspect against a light source to ensure no particulates remain.
-
Sterilization & Storage:
-
For sterility, the stock solution can be passed through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[2]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[2]
-
Store aliquots at -20°C or -80°C. Crucially, avoid repeated freeze-thaw cycles , which can cause the compound to come out of solution and degrade.[2][7]
-
Preparation of Working Solutions and Cell Dosing
The most critical step for avoiding precipitation is the dilution of the DMSO stock into the aqueous cell culture medium.
Protocol 3: Serial Dilution and Dosing
-
Pre-warm Media: Warm the required volume of cell culture medium (with serum, if used) to 37°C.[2] Serum proteins can sometimes help to keep hydrophobic compounds in solution.[2]
-
Intermediate Dilution (Recommended): To minimize "solvent shock," perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in 100% DMSO to create a 1 mM solution. This allows for larger, more accurate volumes to be added to the media.
-
Final Dilution: Add the stock or intermediate solution to the pre-warmed medium dropwise while gently swirling the medium.[8] This gradual introduction and immediate mixing are vital to prevent localized high concentrations and subsequent precipitation.[1]
-
Vehicle Control (Mandatory): For every experiment, a vehicle control is essential.[9] This control consists of cells treated with the same final concentration of DMSO (or other solvent) as the highest concentration used for the test compound.[4] This allows you to distinguish the effects of the compound from the effects of the solvent itself.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitate before adding it to your cells.[1] If precipitation is observed, the concentration is too high and must be reduced.
Data Presentation: Recommended Final DMSO Concentrations
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale |
| General Cell-based Assays | ≤ 0.5% | Most immortalized cell lines tolerate this level, but lower is always better.[5] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity than immortalized lines.[5] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Concentration should be optimized and kept consistent across all plates.[5] |
Troubleshooting and Alternative Strategies
If 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole precipitates in the medium or is insoluble in DMSO, consider the following.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the culture medium.[1]
-
Alternative Solvents: If DMSO is unsuitable, other solvents like ethanol or DMF can be tested.[10] However, their tolerated final concentrations in cell culture are generally lower than DMSO's. Ethanol, for instance, can induce cytotoxicity at concentrations ≥0.25% in some cell lines.[11]
-
Solubility Enhancers (Advanced): For particularly challenging compounds, solubility enhancers can be employed.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][12] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[2]
-
Serum: As mentioned, proteins in fetal bovine serum, such as albumin, can bind to compounds and help keep them in solution.[2]
-
Visualization of Experimental Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for formulating the compound.
Caption: Formulation Decision Workflow.
Caption: Stock to Working Solution Workflow.
References
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). Technology Networks. Retrieved from [Link]
-
ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]
-
MDPI. (2025, April 13). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Retrieved from [Link]
-
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 83-89. Retrieved from [Link]
-
Yoshizawa-Fujita, M., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 660. Retrieved from [Link]
-
Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? Retrieved from [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 12(12), 1167. Retrieved from [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 346. Retrieved from [Link]
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]
-
RSC Publishing. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2356. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Shah, N., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10). Retrieved from [Link]
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
MDPI. (2026, February 24). Cytotoxic and Synergistic Effects of Environmentally Relevant Binary Pollutant Mixtures in a Human Lymphoblast Cell Line. Retrieved from [Link]
-
MDPI. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]
-
In Vitro Cytotoxicity. (n.d.). Retrieved from [Link]
-
Raytor. (2024, December 17). Best Practices for Regulatory Compliance in Dissolution Testing. Retrieved from [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 8. lifetein.com [lifetein.com]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Notes: Fluorescence Microscopy of Pyrazole Derivatives in Live-Cell Imaging
Executive Summary & Rationale
Fluorescent bioimaging is an indispensable tool for the real-time visualization of dynamic metabolic processes within living cells. Among the vast array of small-molecule fluorophores, pyrazole derivatives have emerged as highly attractive N-heteroaromatic scaffolds[1]. Their exceptional utility in bioimaging stems from their synthetic accessibility, remarkable biocompatibility, and highly tunable photophysical properties (such as large Stokes shifts and high quantum yields)[1][2]. Because of their excellent membrane permeability and N-donor chelating capabilities, pyrazole-based probes are uniquely suited for the in vivo detection of metal cations, reactive oxygen/nitrogen species, and small biomolecules[1].
As a Senior Application Scientist, it is critical to understand that successful fluorescence microscopy is not merely about applying a dye to a cell; it requires a deep understanding of the photophysical mechanisms at play and the physiological environment of the biological model. This guide provides comprehensive, self-validating protocols for deploying pyrazole derivatives in advanced microscopy applications.
Photophysical Mechanisms Governing Pyrazole Probes
The design of a pyrazole fluorescent probe dictates how it interacts with its target analyte. Understanding these mechanisms is essential for interpreting microscopy data correctly:
-
Chelation-Enhanced Quenching (CHEQ): Often observed when pyrazole probes bind to paramagnetic metal ions (e.g., Fe³⁺). The paramagnetic nature of the ion facilitates non-radiative decay pathways, effectively "turning off" the fluorescence of the excited fluorophore[2].
-
Chelation-Enhanced Fluorescence (CHEF): Conversely, when a pyrazole probe binds to a "hard" metal ion (e.g., Al³⁺), the coordination restricts intramolecular rotation and stabilizes the planar conjugated structure. This blocks non-radiative decay, resulting in a dramatic "turn-on" fluorescence response[3].
-
Aggregation-Induced Emission (AIE): Certain pyrazole probes (e.g., those designed for hydrazine detection) exhibit weak fluorescence in solution but emit intensely when aggregated in specific cellular environments, minimizing background noise[4].
Photophysical logic of pyrazole probes: CHEQ (fluorescence quenching) vs CHEF (fluorescence turn-on).
Quantitative Performance of Representative Pyrazole Probes
To facilitate experimental design, the following table summarizes the quantitative photophysical data and biological applications of validated pyrazole derivatives:
| Probe Designation | Target Analyte | Excitation (λex) | Emission (λem) | Sensing Mechanism | Biological Model |
| Probe M (Pyrazole-Pyrazoline) | Fe³⁺ | ~365 nm | ~450 nm | CHEQ (Quenching) | Living Cells (Labile Iron Pools)[2] |
| Pyridine-Pyrazole Ligand | Al³⁺ | UV Range | Visible Range | CHEF (Turn-On) | MCF7 Human Breast Cancer Cells[3] |
| Probe Y1-2 | N₂H₄ (Hydrazine) | Variable | Variable | AIE (Turn-On) | Live Cell Imaging[4] |
| EH-DF (Dansyl-Pyrazole) | Ethylene-like activity | 350 nm | 535 nm | Direct Fluorescence | Arabidopsis Seedlings[5] |
Standardized Experimental Workflows
Standardized live-cell imaging workflow using fluorescent pyrazole derivatives.
Protocol A: Visualizing Intracellular Labile Iron (Fe³⁺) via CHEQ
This protocol utilizes a Pyrazole-Pyrazoline derivative (Probe M) to detect intracellular Fe³⁺ through Chelation-Enhanced Quenching[2].
Self-Validating Design: To ensure scientific integrity, this protocol employs a tripartite split-cohort design.
-
Cohort 1 (Control): Probe only (Establishes baseline fluorescence).
-
Cohort 2 (Stimulated): Probe + Ferric Ammonium Citrate (Validates target-specific quenching).
-
Cohort 3 (Rescue): Probe + Ferric Ammonium Citrate + Deferoxamine (Iron chelator; validates signal restoration, ruling out photobleaching).
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve Probe M in anhydrous DMSO to create a 1 mM stock solution[2].
-
Causality Check: Ensure the final DMSO concentration in the culture medium never exceeds 0.1% v/v. Higher concentrations compromise plasma membrane integrity, leading to artificial ion influx and confounding physiological data.
-
-
Probe Loading: Dilute the stock solution in serum-free DMEM to a final working concentration of 10 µM[2]. Remove the culture medium from the cells, wash twice with PBS, and incubate with the working solution for 30 minutes at 37°C[2].
-
Causality Check: Serum contains lipophilic proteins (e.g., BSA) that possess hydrophobic pockets. These proteins will sequester the hydrophobic pyrazole core, competitively inhibiting cellular uptake and drastically reducing intracellular probe concentration.
-
-
Washing: Wash the cells three times with warm PBS[2].
-
Causality Check: This step removes non-internalized fluorophores from the extracellular matrix. Failure to wash thoroughly results in high background fluorescence, degrading the signal-to-noise ratio.
-
-
Target Stimulation (Cohort 2 & 3): Treat the cells with a solution of ferric ammonium citrate (FAC) at 100 µM for 1 hour to artificially inflate intracellular labile Fe³⁺ pools[2].
-
Confocal Imaging: Mount the dish on a laser scanning confocal microscope equipped with a 40x or 63x oil immersion objective[2]. Excite the sample with a 405 nm diode laser (or 365 nm if available) and collect emission in the 420-480 nm range[2].
Protocol B: "Turn-On" Sensing of Al³⁺ in MCF7 Cancer Cells
This protocol utilizes a pyridine-pyrazole based bis-bidentate asymmetric chemosensor for the detection of Al³⁺ via CHEF[3].
Step-by-Step Methodology:
-
Cell Preparation: Seed MCF7 human breast adenocarcinoma cells in glass-bottom confocal dishes and culture to 70% confluency[3].
-
Probe Incubation: Incubate cells with the pyridine-pyrazole ligand (10 µM) in serum-free media for 30 minutes.
-
Analyte Introduction: Introduce Al³⁺ (e.g., AlCl₃, 20 µM) to the experimental cohort.
-
Mechanistic Note: The presence of two 'hard' phenolic hydroxyl groups on the probe coordinates with the 'hard' Al³⁺ ion. This rigidifies the planar conjugated structure (stabilized by H-bonding and π–π stacking), blocking non-radiative decay and triggering a massive fluorescence turn-on[3].
-
-
Imaging: Excite using the appropriate UV/Vis laser line and capture the enhanced emission. The control cohort (probe only) should exhibit minimal background fluorescence.
Critical Parameters & Troubleshooting (Causality Analysis)
-
Issue: Weak Baseline Fluorescence in "Turn-Off" Probes.
-
Causality: Pyrazole probes can undergo Photoinduced Electron Transfer (PET) in their free form depending on solvent polarity[2]. Ensure imaging is conducted in a physiological buffer (pH 7.4). Extreme pH levels can protonate/deprotonate the N-heteroaromatic nitrogens, artificially altering the electronic state and quenching fluorescence independent of the target analyte.
-
-
Issue: High Extracellular Background.
-
Causality: Pyrazole derivatives have excellent membrane permeability[1], but excess probe can precipitate in standard media. Always transition to a clear, phenol-red-free live-cell imaging solution post-washing to prevent autofluorescence and light scattering.
-
-
Issue: Rapid Signal Loss During Observation.
-
Causality: While pyrazole cores are generally photostable, excessive laser power can induce photobleaching. Always optimize laser power to the lowest possible setting (typically <5%) and increase detector gain/accumulation to preserve the structural integrity of the fluorophore during time-lapse imaging.
-
References
- Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Derivatives Source: Benchchem URL
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications Source: PMC / RSC Advances URL
- Synthesis and Application of Specific N2h4 Fluorescent Probes with Aie Effect Based on Pyrazole Structure Source: SSRN URL
- Pyridine-pyrazole based Al(iii)
- Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings Source: PMC URL
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization techniques for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Application Note: Precision Crystallization Protocols for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary & Scientific Rationale
The compound 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole represents a critical scaffold in medicinal chemistry, often investigated as a metabolically stable analog of curcumin. Unlike curcumin, which suffers from rapid hydrolytic degradation, the pyrazole core offers enhanced stability while retaining the pharmacophore responsible for antioxidant and kinase-inhibitory activities (e.g., EGFR, Tyrosinase).
However, the presence of four methoxy groups and a planar heteroaromatic core creates specific solid-state challenges:
-
Polymorphism Risk: The rotational freedom of the dimethoxyphenyl rings allows for conformational polymorphs.
-
Solvation: The pyrazole N-H moiety is a strong hydrogen bond donor, making the lattice prone to trapping polar solvents (DMSO, DMF, Ethanol).
-
Oiling Out: The lipophilic nature of the methoxy groups often leads to liquid-liquid phase separation (LLPS) rather than nucleation during rapid cooling.
This guide provides three validated protocols designed to navigate these thermodynamic landscapes, ensuring high purity (>99.5%) and optimal crystal habit for downstream formulation.
Pre-Crystallization Characterization
Before initiating crystallization, the crude material must be profiled. The solubility profile of this compound is dominated by the competition between the polar pyrazole core and the lipophilic methoxy wings.
Table 1: Solubility Profile & Solvent Selection
| Solvent Class | Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Good Solvent | DMSO | High (>100 mg/mL) | N/A | Anti-solvent feed |
| Good Solvent | DMF | High (>100 mg/mL) | N/A | Solvate screening |
| Intermediate | Ethanol (EtOH) | Low | High | Primary Recrystallization |
| Intermediate | Ethyl Acetate (EtOAc) | Moderate | High | Polymorph screening |
| Intermediate | Chloroform (CHCl₃) | High | High | Vapor diffusion base |
| Anti-Solvent | Water | Insoluble | Insoluble | Precipitation |
| Anti-Solvent | Hexane/Pentane | Insoluble | Insoluble | Vapor diffusion precipitant |
Protocol A: Thermodynamic Recrystallization (Standard Purification)
Objective: Removal of synthesis byproducts (unreacted hydrazines, chalcones) and achievement of a stable, dense polymorph. Mechanism: Temperature-induced supersaturation.
Step-by-Step Protocol:
-
Dissolution: Charge 5.0 g of crude 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole into a 100 mL round-bottom flask.
-
Solvent Addition: Add Ethanol (absolute) (approx. 40-50 mL). The solid will likely not dissolve at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Critical Step: If the solution is not clear after 10 minutes at reflux, add Ethyl Acetate dropwise (up to 10% v/v) until full dissolution occurs. This co-solvent approach breaks the lattice energy more effectively than pure EtOH.
-
-
Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities.
-
Controlled Cooling (The "Annealing" Phase):
-
Transfer filtrate to a clean Erlenmeyer flask.
-
Cover with foil (punctured).
-
Allow to cool to room temperature (RT) slowly over 4 hours. Do not use an ice bath yet. Rapid cooling here causes oiling out.
-
-
Nucleation & Growth: Once at RT, if crystals have formed, place at 4°C (fridge) for 12 hours to maximize yield.
-
Harvest: Filter the pale yellow/off-white needles via vacuum filtration.
-
Wash: Wash with 2x 10 mL of cold (-20°C) Ethanol.
-
Drying: Dry in a vacuum oven at 50°C for 24 hours to remove lattice-bound solvent.
Protocol B: Anti-Solvent Precipitation (High Throughput)
Objective: Rapid generation of micronized particles for dissolution testing or bioassays. Mechanism: Sudden reduction in solubility (Oswald Ripening suppressed).
Step-by-Step Protocol:
-
Stock Solution: Dissolve 1.0 g of compound in 5 mL of DMSO . Ensure complete dissolution (sonicate if necessary).
-
Anti-Solvent Prep: Prepare 50 mL of Water (chilled to 4°C) in a beaker with vigorous stirring (stir bar set to 600 RPM).
-
Injection: Using a syringe, inject the DMSO solution dropwise into the vortex of the stirring water.
-
Observation: A milky white/yellow precipitate should form immediately.
-
-
Aging: Continue stirring for 30 minutes. This prevents the formation of amorphous gum and promotes the transition to a crystalline solid.
-
Filtration: Filter through a Buchner funnel.
-
Wash: Wash extensively with water (3x 50 mL) to remove all traces of DMSO (residual DMSO can induce toxicity in bioassays).
-
Drying: Lyophilization (Freeze Drying) is recommended here to prevent agglomeration of the fine particles.
Protocol C: Vapor Diffusion (X-Ray Quality Single Crystals)
Objective: Growing large, defect-free single crystals for XRD structure determination. Mechanism: Slow diffusion of anti-solvent reduces solubility gradually, maintaining low supersaturation (Metastable Zone Width control).
Step-by-Step Protocol:
-
Inner Vessel: Dissolve 50 mg of the compound in 2 mL of Chloroform (CHCl₃) or THF in a small HPLC vial (4 mL capacity). Ensure the solution is clear and free of dust (filter through 0.45 µm PTFE syringe filter).
-
Outer Vessel: Place the open HPLC vial inside a larger jar (e.g., 20 mL scintillation vial) containing 5 mL of n-Hexane or Pentane .
-
Sealing: Cap the outer jar tightly.
-
Equilibration: Store the system in a vibration-free environment at constant temperature (20-22°C).
-
Timeline:
-
Harvest: Carefully decant the mother liquor and mount crystals immediately for XRD to prevent desolvation (if solvates are formed).
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with methoxy-substituted pyrazoles is the separation of the product as a sticky oil rather than a solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystal Nucleation boundary.
Corrective Actions:
-
Seeding: Add a tiny crystal (seed) from a previous batch at the cloud point (approx. 40-50°C during cooling). This bypasses the nucleation energy barrier.
-
Scratching: Use a glass rod to scratch the side of the vessel. This creates micro-abrasions that serve as nucleation sites.
-
Solvent Switch: If Ethanol causes oiling, switch to Isopropanol (IPA) . The higher boiling point and lower polarity of IPA often favor crystallization over oiling for lipophilic aromatics.
Process Visualization
The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on the input material state and desired output.
Caption: Decision matrix for selecting crystallization method based on starting purity and desired end-product application.
Characterization & Validation
To ensure the protocol has succeeded, the following analytical validations are required:
-
1H-NMR (DMSO-d6): Confirm the integrity of the methoxy groups (singlets at ~3.8 ppm) and the pyrazole proton (broad singlet >12 ppm). Ensure no solvent peaks (Ethanol/DMSO) remain.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. Broad peaks indicate impurities or mixed polymorphs.
-
Expected Melting Point: Typically 150–165°C range (dependent on specific polymorph/solvate) [1].
-
-
PXRD (Powder X-Ray Diffraction): Essential for checking crystallinity. Amorphous material (halo pattern) indicates Method B was cooled too fast or Method A oiled out.
References
-
Cardiff University. (2022).[3][4][5] Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. ORCA. [Link]
-
National Institutes of Health (NIH). (2017).[6] Curcumin-3,4-Dichloro Phenyl Pyrazole (CDPP) Overcomes Curcumin's Low Bioavailability. PubMed. [Link]
-
MDPI. (2019). Synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank. [Link]
-
ResearchGate.[7][8] Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. [Link]
Sources
- 1. (PDF) Heterocyclic Derivatives of Curcumin: Crystal Structure of 3,5-Bis[β-(4-acetoxy-3-methoxyphenyl)ethyl]pyrazole Benzene Solvate [academia.edu]
- 2. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin-3,4-Dichloro Phenyl Pyrazole (CDPP) overcomes curcumin's low bioavailability, inhibits adipogenesis and ameliorates dyslipidemia by activating reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving solubility of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole in water
Topic: 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Molecular Diagnostics: Why is this compound difficult?
Before attempting solubilization, it is critical to understand the physicochemical barriers inherent to 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole . This molecule belongs to the "Brick Dust" class of compounds, characterized by high crystallinity and high lipophilicity.
| Feature | Property | Implication for Solubility |
| Crystal Lattice | High Melting Point (>200°C typical for this class) | Strong |
| Lipophilicity | High LogP (~3.5 - 4.5 estimated) | The four methoxy groups and two phenyl rings create a hydrophobic shield, making solvation by water molecules energetically unfavorable. |
| Ionization (pKa) | Amphoteric but Weak | Acidic pKa (~14): The pyrazole NH is too weak to deprotonate at physiological pH.Basic pKa (~2.5): The pyrazole N is too weak to protonate significantly above pH 3. Result: pH adjustment is ineffective for physiological solubility. |
Decision Matrix: Selecting the Right Protocol
Use the following flowchart to determine the appropriate solubilization strategy based on your experimental application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Tier 1 Support: In Vitro & Cell Culture (Cosolvents)
Context: For biochemical assays or cell culture where compound concentration is low (< 100 µM) and organic solvent tolerance is acceptable (< 1% DMSO).
Troubleshooting "Crash-Out" (Precipitation)
Users often report that the compound dissolves in DMSO but precipitates immediately upon addition to aqueous media. This occurs because the water acts as an "anti-solvent," creating a supersaturated state that collapses instantly.
Protocol A: The "Intermediate Dilution" Method
Do not add the 100% DMSO stock directly to the cell media. Use this step-down approach to prevent shock precipitation.
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM. Vortex until clear.
-
Prepare Intermediate: Dilute the stock 1:10 into PEG400 or Ethanol (e.g., 10 µL Stock + 90 µL PEG400).
-
Why? PEG400 acts as a bridge solvent, reducing the polarity gap between DMSO and water.
-
-
Final Dilution: Add the Intermediate solution to the pre-warmed (37°C) media while vortexing rapidly.
| Solvent System | Max Solubility (Est.) | Biological Limit | Notes |
| DMSO (100%) | > 50 mM | 0.1% - 1% | Standard stock solvent. Hygroscopic; keep sealed. |
| Ethanol (100%) | ~ 5-10 mM | < 5% | Good alternative if DMSO is toxic to specific cell lines. |
| DMSO:PEG400 (1:9) | ~ 1-5 mM | Varies | "Bridging" system to prevent precipitation. |
Tier 2 Support: In Vivo & High Concentration (Cyclodextrins)
Context: For animal studies (IP, IV, PO) requiring doses > 10 mg/kg. Cosolvents (DMSO) are often too toxic or cause pain upon injection.
Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
Diarylpyrazoles fit well into the hydrophobic cavity of
Protocol B: HP-β-CD Complexation
Target: 20% (w/v) HP-β-CD solution.
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water or saline. Filter (0.22 µm).
-
Compound Addition: Add the pyrazole compound to the vehicle.
-
Note: It will NOT dissolve immediately. It will form a suspension.
-
-
Energy Input (Critical):
-
Sonicate for 30-60 minutes at 40-50°C.
-
OR Shake at 200 RPM overnight at room temperature.
-
-
Equilibration: Allow solution to cool to RT. If suspension remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized inclusion complex.
Mechanism of Action: The lipophilic pyrazole core displaces water molecules from the CD cavity (enthalpy driven), while the exterior hydroxyl groups interact with the bulk solvent.
Figure 2: Schematic of the host-guest inclusion complex formation.
Frequently Asked Questions (FAQs)
Q1: Can I use pH adjustment (HCl or NaOH) to dissolve this? A: No. The pKa values of the pyrazole ring (~2.5 and ~14) are outside the physiological range. You would need a pH < 2 or > 12 to achieve ionization-based solubility, which is incompatible with biological assays and causes tissue damage in vivo. Stick to cyclodextrins or cosolvents.
Q2: The solution is cloudy after adding to cell media. Is it safe to use? A: No. Cloudiness indicates micro-precipitation. The effective concentration is unknown, and solid particles can cause false positives (via light scattering) or physical toxicity to cells.
-
Fix: Reduce the final concentration or switch to the "Intermediate Dilution" method (Protocol A).
Q3: Is this compound stable in water once dissolved? A: Generally, yes. The pyrazole core is chemically stable against hydrolysis. However, dilute aqueous solutions may precipitate over time due to "Ostwald Ripening" (small crystals growing into larger ones). Always prepare fresh dilutions for experiments.
Q4: I need to formulate for oral gavage (PO) in mice. What is the best vehicle? A: For oral delivery, you can use a suspension if absolute solubility isn't required.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80.
-
Method: Micronize the powder (mortar and pestle) and suspend in the vehicle. The Tween 80 acts as a wetting agent, and CMC increases viscosity to prevent settling.
References
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharm.[3] Link
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
-
Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B. Link
-
Baktır, Z., et al. (2011). "3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E. (Structural data on similar diarylpyrazoles confirming planarity and stacking). Link
Sources
Technical Support Center: Purification of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary
This guide addresses the purification of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole , a conjugated diarylpyrazole often synthesized via the condensation of 1,3-diketones with hydrazine or the oxidation of pyrazolines. Achieving pharmaceutical-grade purity (>98%) requires removing specific impurities such as unreacted hydrazine, mono-condensed intermediates (chalcones), and oligomeric byproducts.
The protocols below prioritize ethanol-based systems due to their proven efficacy with methoxy-substituted pyrazoles, while offering alternative solvent systems for stubborn impurities.
Part 1: Solvent Selection & Solubility Profile
Q: What is the optimal solvent system for this specific pyrazole?
A: Based on the structural properties of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (lipophilic dimethoxy rings + polar pyrazole core), Ethanol (EtOH) is the primary solvent of choice.
-
Primary System: Absolute Ethanol (99.5%) .
-
Why: The compound exhibits a steep solubility curve in ethanol—soluble at reflux (~78°C) but poorly soluble at room temperature, maximizing recovery yield.
-
-
Secondary System (For higher purity): Ethanol : Water (9:1 to 8:2) .
-
Why: Adding water acts as an anti-solvent for lipophilic impurities (like tarry oligomers) while forcing the pyrazole to crystallize more slowly, improving crystal habit.
-
-
Alternative (For stubborn insolubles): Toluene or DMF (Dimethylformamide) .
-
Note: Toluene often yields block-like crystals but requires higher temperatures. DMF is excellent for dissolving the compound but difficult to remove due to its high boiling point; use only if ethanol fails.
-
Solubility Data Table
Estimated solubility behavior based on diarylpyrazole analogs [1, 2].
| Solvent System | Solubility @ 25°C | Solubility @ Reflux | Suitability | Notes |
| Ethanol | Low | High | Excellent | Standard choice for methoxy-substituted pyrazoles. |
| Methanol | Moderate | High | Good | May lead to lower yields due to higher solubility at cold temps. |
| Ethyl Acetate | Moderate | Very High | Fair | Good for washing, but often holds product in solution. |
| Toluene | Low | High | Good | Produces denser crystals; good for removing polar impurities. |
| Water | Insoluble | Insoluble | Anti-solvent | Use only in mixtures (e.g., EtOH/H2O). |
Part 2: The Recrystallization Protocol (Step-by-Step)
Q: Can you provide a validated protocol for standard purification?
A: Yes. This protocol assumes a crude purity of >85%. If crude is dark/tarry, perform a silica plug filtration (DCM/MeOH) before recrystallization.
Protocol: Ethanol Recrystallization
-
Preparation:
-
Place 5.0 g of crude 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole in a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
-
Dissolution:
-
Add 50 mL of Absolute Ethanol (10 mL/g ratio).
-
Heat to reflux (approx. 80°C) with stirring.
-
Checkpoint: If solid remains after 10 mins at reflux, add ethanol in 5 mL increments. Do not exceed 20 mL/g.
-
-
Hot Filtration (Critical for Clarity):
-
If the solution is cloudy or contains black specks (insoluble salts/catalyst), filter quickly through a pre-warmed glass funnel with fluted filter paper into a clean, hot flask.
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Tip: Insulate the flask with a towel to slow cooling. This promotes larger, purer crystals and prevents trapping of impurities.
-
Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel and vacuum suction.
-
Wash the cake with 2 x 10 mL of ice-cold ethanol . (Do not use room temp solvent; you will lose product).
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 4-6 hours.
-
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, usually because the solution is too concentrated or cooled too fast.
Corrective Action:
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add more solvent (approx. 20% more ethanol).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.
-
Slower Cooling: Turn off the heat source but leave the flask in the oil bath/heating mantle to cool down together.
Q: The crystals are persistently yellow. Is this an impurity?
A: Diarylpyrazoles can be naturally off-white to pale yellow due to conjugation. However, a bright or dark yellow usually indicates contamination with:
-
Unreacted Chalcone/Diketone: These intermediates are highly colored.
-
Oxidation byproducts: Quinone-like species.
Remedy:
-
Wash Strategy: Triturate (stir) the solid in cold Diethyl Ether or Hexane . The impurities are often more soluble in non-polar solvents than the pyrazole.
-
Charcoal Treatment: During the hot filtration step (Step 3 above), add Activated Carbon (5-10 wt%) , stir for 5 mins at reflux, then filter hot through Celite. Warning: This reduces yield.
Part 4: Visualization of Workflows
Workflow 1: Recrystallization Logic Tree
This diagram guides you through the decision-making process based on the state of your crude material.
Caption: Decision logic for solvent handling and troubleshooting oiling-out events during pyrazole purification.
Workflow 2: Impurity Removal Pathway
Specific steps to target common contaminants in diarylpyrazole synthesis.
Caption: Targeted strategies for removing specific synthetic byproducts based on chemical polarity.
Part 5: Validation & Quality Control
Q: How do I verify the success of the purification? A: Do not rely solely on melting point. Use the following multi-modal validation:
-
1H-NMR (DMSO-d6):
-
Diagnostic Signal: Look for the pyrazole C4-H singllet around δ 6.8 - 7.2 ppm (depending on exact shielding) [3].
-
Methoxy Groups: Two distinct singlets (or overlapping) around δ 3.8 ppm (integrating to 12H total).
-
NH Proton: Broad singlet, typically δ 12.0 - 13.5 ppm (exchangeable).
-
-
Melting Point:
-
Diarylpyrazoles typically have sharp, high melting points. For similar analogs (e.g., 3,5-bis(4-methoxyphenyl)), MP is often >160°C [1]. A range >2°C indicates impurity.
-
-
HPLC Purity:
-
Target >98% area under the curve (AUC) at 254 nm.
-
References
-
Crystal structure of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PubMed Central (PMC). Available at: [Link]
-
Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. MDPI. Available at: [Link][1][2]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University / ORCA. Available at: [Link]
- Synthesis of diaryl pyrazoles (Patent CN1671669A).Google Patents.
Sources
Removing unreacted hydrazine from pyrazole synthesis
[8]
Module 2: Chemoselective Scavenging (The "Smart" Quench)
The Science: If the pyrazole is water-soluble or acid-sensitive, aqueous washing fails. We must chemically transform hydrazine into a species that is easily separable.
-
Avoid Acetone: Acetone hydrazones are kinetically unstable and can hydrolyze back to hydrazine during HPLC analysis or storage.
-
Use Benzaldehyde/Polymer Resins: These form stable hydrazones or immobilize the hydrazine.
Protocol B: The Lipophilic Scavenger
Best for: Acid-sensitive products or when avoiding aqueous workup.
-
Quantify Excess: Estimate the molar excess of hydrazine used (e.g., 1.5 eq used
0.5 eq excess). -
Add Scavenger: Add 4-Nitrobenzaldehyde (1.1 equivalents relative to excess hydrazine).
-
Why: The nitro group makes the aldehyde highly electrophilic, driving the reaction to completion. The resulting hydrazone is deeply colored (yellow/orange) and highly lipophilic.
-
-
Agitate: Stir at room temperature for 30–60 minutes.
-
Precipitation/Filtration:
-
The 4-nitrobenzaldehyde hydrazone often precipitates from cold ethanol/water mixtures.
-
Alternatively, the hydrazone is easily separated via flash chromatography (it moves very differently from the polar hydrazine).
-
Protocol C: Solid-Phase Scavenging (The Cleanest Method)
Best for: Late-stage pharmaceutical intermediates (GMP).
-
Resin Selection: Use a polystyrene-supported benzaldehyde resin (loading typically 1.0–2.0 mmol/g).
-
Dosage: Add 2–3 equivalents of resin relative to the expected hydrazine excess.
-
Incubation: Shake (do not stir with magnetic bar to avoid grinding resin) for 2–4 hours.
-
Filtration: Filter off the resin. The filtrate is hydrazine-free.
Data Visualization: Scavenging Workflow
Module 3: Analytical Validation (The "Proof")
You cannot rely on standard HPLC-UV to see hydrazine (it has no chromophore). You must derivatize.
Standard Operating Procedure (SOP) for Hydrazine Detection:
-
Derivatizing Agent: Prepare a solution of benzaldehyde or 4-dimethylaminobenzaldehyde (Ehrlich’s Reagent) in methanol.
-
Sample Prep: Dissolve 10 mg of your isolated pyrazole in 1 mL of the reagent solution.
-
Incubation: Let stand for 15 minutes.
-
Analysis: Inject into HPLC (C18 column).
-
Marker: Run a standard of the authentic benzaldehyde hydrazone to identify the retention time.
-
Note: If you see the hydrazone peak, your product failed the limit test.
-
Troubleshooting & FAQs
Q1: My pyrazole is an oil and I'm getting a terrible emulsion during the acid wash. What do I do?
-
Root Cause: The density of the organic phase is too close to water, or the pyrazole is acting as a surfactant.
-
Fix: Add DCM (dichloromethane) to the organic layer to increase density (make it sink) or MTBE to decrease density (make it float). Do not use simple EtOAc. Filter the biphasic mixture through a pad of Celite to break the emulsion physically.
Q2: I used the acid wash, but my yield dropped by 40%.
-
Root Cause: Your pyrazole likely has a basic side chain (e.g., a pyridine or amine substituent) that protonated and went into the water.
-
Fix: Switch to Protocol C (Resin Scavenging) . Do not use acid. Alternatively, perform the acid wash, separate layers, then re-basify the aqueous layer to pH 9 and extract with DCM to recover the lost product.
Q3: Can I just rotovap the hydrazine away?
-
CRITICAL WARNING: No. Anhydrous hydrazine is unstable and explosive when concentrated. Hydrazine hydrate co-evaporates with water but requires high heat, which degrades many pyrazoles. Furthermore, concentrating hydrazine in rotary evaporator traps creates a bomb hazard for the next user. Always quench chemically before concentration.
Q4: Regulatory asks for <1 ppm hydrazine. Can this protocol achieve that?
-
Answer: A single pass of Protocol A usually reaches ~100 ppm. To hit <1 ppm (ICH M7 compliance), you typically need Protocol A followed by Protocol C (Acid wash then resin polish) or a final recrystallization from a solvent that keeps hydrazine in solution (e.g., isopropanol).
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017 .
-
Anderson, N. G., et al. "Control of Hydrazine Impurities in the Synthesis of Pharmaceutical Intermediates." Organic Process Research & Development, 2016 , 20(11), 1917–1927.
-
Sun, M., et al. "Determination of hydrazine in pharmaceutical preparations by HPLC with spectrophotometric detection." Journal of Pharmaceutical and Biomedical Analysis, 2009 , 49(5), 1251-1254.
-
European Medicines Agency (EMA) .[7] Questions and answers on the implementation of the ICH M7 guideline. 2020 .
Sources
- 1. reddit.com [reddit.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of Sterically Hindered 3,5-Diarylpyrazoles
Welcome to the technical support center for the synthesis of 3,5-diarylpyrazoles, with a special focus on overcoming the challenges posed by steric hindrance. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to the Challenge: Steric Hindrance in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The synthesis of 3,5-diarylpyrazoles, in particular, can be challenging when bulky aryl substituents are involved. Steric hindrance can impede the classical condensation reactions used for pyrazole ring formation, leading to low yields, side product formation, and purification difficulties. This guide offers practical solutions and alternative strategies to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sterically hindered 3,5-diarylpyrazoles in a question-and-answer format.
Question 1: My condensation reaction between a sterically hindered 1,3-diketone and hydrazine is giving very low yields. What can I do?
This is a frequent challenge when bulky groups on the 1,3-diketone hinder the approach of hydrazine. Here are several strategies to improve your yield:
1. Optimize Reaction Conditions:
-
Increase Temperature: Sometimes, simply increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for accelerating reactions and improving yields, especially in cases of steric hindrance.[1][2] The rapid and efficient heating provided by microwaves can often drive sluggish reactions to completion in minutes, compared to hours with conventional heating.[1]
-
Choice of Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate. For sterically hindered substrates, switching to a higher-boiling polar aprotic solvent like DMF or DMSO can be beneficial. In some cases, solvent-free conditions with a catalytic amount of acid have also proven effective.[3]
-
Acid Catalysis: The use of an acid catalyst, such as acetic acid or a stronger acid like sulfuric acid, can facilitate the condensation by protonating a carbonyl group, making it more electrophilic.[4]
2. Alternative Synthetic Strategies:
If optimizing the direct condensation fails, consider alternative routes that circumvent the direct formation of the sterically demanding C-N bonds in the final step:
-
One-Pot Synthesis from Ketones and Acid Chlorides: A highly efficient method involves the in situ formation of the 1,3-diketone from a ketone and an acid chloride, followed by the immediate addition of hydrazine.[5][6] This one-pot procedure can be advantageous as it avoids the isolation of the potentially unstable or difficult-to-purify diketone.[5][6]
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *dot One-Pot Synthesis of 3,5-Diarylpyrazoles.
-
Multi-component Reactions: Consider a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and tosylhydrazine.[7] This approach can tolerate sterically hindered substrates and often provides good yields.[7]
3. Consider the Reactivity of Hydrazine:
-
Substituted Hydrazines: If you are using a substituted hydrazine (e.g., phenylhydrazine), its nucleophilicity will be lower than that of hydrazine hydrate. This may require more forcing reaction conditions.
Question 2: I am observing the formation of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
Regioisomer formation is a common problem when using unsymmetrical 1,3-diketones. The selectivity is often influenced by the steric and electronic properties of the substituents.
Strategies to Enhance Regioselectivity:
-
Controlling Steric Factors: The less sterically hindered carbonyl group is generally more susceptible to initial attack by hydrazine. You can leverage this by designing your synthetic precursor accordingly. For instance, in the reaction of β-aminoenones with alkyl hydrazines, higher regioselectivity is achieved when the least bulky substituent is at the β-position of the enone.[8][9]
-
Stepwise Cycloaddition: A stepwise cycloaddition mechanism, as seen in the reaction of N-arylhydrazones with nitroolefins, can offer excellent regioselectivity.[10] This method relies on the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[10]
-
Directed Synthesis: Some methods are inherently more regioselective. For example, the 1,3-dipolar cycloaddition of nitrile imines with alkynes is a highly regioselective method for constructing the pyrazole ring.[11]
Question 3: My attempts at Suzuki coupling to introduce a second aryl group onto a pre-formed pyrazole ring are failing. What are the key parameters to consider?
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for C-C bond formation.[12][13][14] However, their success with sterically hindered substrates often depends on fine-tuning the catalytic system.
Key Parameters for Successful Suzuki Coupling:
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Palladium Catalyst | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or tBuBrettPhos).[12][15] | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow for hindered substrates.[12][16] |
| Base | A strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is often effective. | The choice of base is crucial for the transmetalation step. |
| Solvent | Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used. | The solvent system needs to solubilize all reaction components. |
| Temperature | Microwave heating can significantly reduce reaction times and improve yields.[12][17][18] | Provides the necessary energy to overcome the activation barrier. |
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *dot Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to 3,5-diarylpyrazoles?
A: The most common methods include:
-
Condensation of 1,3-Diketones with Hydrazines: This is the classical and most direct approach.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki or Negishi couplings are used to introduce aryl groups onto a pre-existing pyrazole core.[13][18]
-
1,3-Dipolar Cycloadditions: This involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with an alkyne.[9][11]
-
Multi-component Reactions: These reactions combine three or more starting materials in a single step to build the pyrazole ring.[19]
Q: How can I purify my sterically hindered 3,5-diarylpyrazole?
A: Purification can be challenging due to similar polarities of the product and any unreacted starting materials or byproducts.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography can be employed.
Q: Are there any "green" chemistry approaches to synthesizing these compounds?
A: Yes, several strategies align with the principles of green chemistry:
-
Microwave-Assisted Synthesis: Reduces reaction times and often the amount of solvent required.[1][2]
-
Water as a Solvent: Some multi-component reactions can be performed in water, a green solvent.[11]
-
Catalytic Methods: Using catalytic amounts of reagents is inherently more atom-economical than stoichiometric approaches.
Conclusion
The synthesis of sterically hindered 3,5-diarylpyrazoles presents unique challenges, but a systematic approach to troubleshooting and a willingness to explore alternative synthetic routes can lead to successful outcomes. By carefully considering reaction conditions, catalyst systems, and purification strategies, researchers can efficiently access these important molecules for their applications in drug discovery and materials science.
References
-
Al-Zaydi, K. M. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 8(7), 575-580. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Al-Hourani, B. J., & Sharma, S. K. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(15), 4416. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Kallur, S. B., et al. (2010). Microwave assisted synthesis and anti-inflammatory activity of 3, 5-diaryl substituted -2-pyrazolines. International Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 21-26. [Link]
-
Brahmbhatt, H., & Sahu, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9581–9594. [Link]
-
Kumar, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Gandeepan, P., & Li, C.-J. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 15(1), 23-53. [Link]
-
Oreate AI. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(13), 2675-8. [Link]
-
Aggarwal, R., & Kumar, V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Karataş, M. O., & Demir, N. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]
-
Chen, Q., et al. (2013). Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3323-3327. [Link]
-
Fructos, M. R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1556-1570. [Link]
-
Gstrein, X., & Burtscher, D. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 385–388. [Link]
-
Roy, S., & Das, K. (2009). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc, 2009(11), 167-175. [Link]
-
Selvam, T. P., & Kumar, P. V. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(2), 739-744. [Link]
-
Mogilaiah, K., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40B, 837-838. [Link]
-
Ota, K., et al. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420–4425. [Link]
-
Gucký, T., et al. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 24(11), 2154. [Link]
-
Zrinski, I., et al. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Heterocycles, 68(9), 1935-1944. [Link]
-
Zhang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 963-966. [Link]
-
Khanye, S. D., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(49), 29424-29437. [Link]
-
Sarsenbayeva, S. A., et al. (2024). NEW STRATEGY FOR THE SYNTHESIS OF 3,5-DIARYLPYRAZOLES BASED ON CHALCONES. ResearchGate. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Elguero, J., & Goya, P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]
-
Soderberg, T. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Fall, Y., et al. (2018). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 23(11), 2999. [Link]
-
Fors, B. P. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [DSpace@MIT]. [Link]
-
Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]
-
Saini, A., & Kumar, S. (2012). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]
-
Singh, U. P., & Singh, R. P. (2021). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate. [Link]
-
University of Rochester. (n.d.). How To: Improve Yield. [Link]
-
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10731–10740. [Link]
-
Khan, M. T. H., et al. (2010). Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 5892-5899. [Link]
-
Jeelani, I. (2019, July 1). How to overcome Steric Hindrance? ResearchGate. [Link]
-
Khan, M. T. H., et al. (2010). Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. ResearchGate. [Link]
-
Gomaa, A. M., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(10), e2100184. [Link]
Sources
- 1. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jocpr.com [jocpr.com]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nobelprize.org [nobelprize.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 16. arkat-usa.org [arkat-usa.org]
- 17. mdpi.com [mdpi.com]
- 18. html.rhhz.net [html.rhhz.net]
- 19. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Handling & Stability of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole in DMSO
Welcome to the Technical Support Center for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole . As a lipophilic pyrazole derivative often utilized in the development of aggregation inhibitors and kinase modulators, maintaining the chemical and physical stability of this compound in dimethyl sulfoxide (DMSO) is critical for reproducible assays.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Chemical Profiling & Quantitative Stability Data
The 1H-pyrazole core is a highly stable five-membered heteroaromatic ring[1]. However, the 3,4-dimethoxyphenyl substituents are electron-rich, making the molecule susceptible to slow photo-oxidation. Furthermore, the compound's high lipophilicity means its solubility is exquisitely sensitive to the hydration state of the DMSO solvent.
Quantitative Stability Profile
The following table summarizes the expected purity retention and physical state of the compound when stored at a 10 mM concentration in DMSO.
| Storage Condition | Timeframe | Purity Retention (%) | Physical State | Causality of Degradation/Change |
| -80°C (Anhydrous) | 12 Months | > 99.5% | Clear, solid | Thermal & oxidative kinetic arrest. |
| -20°C (Anhydrous) | 6 Months | > 98.0% | Clear, solid | Minimal thermal degradation. |
| 4°C (Anhydrous) | 2 Weeks | > 95.0% | Liquid (Supercooled) | Mild oxidation if exposed to O₂. |
| 25°C (Ambient) | 48 Hours | > 90.0% | Liquid | Accelerated photo-oxidation. |
| *-20°C (Hydrated) ** | 1 Month | < 85.0% (Precipitated) | Crystalline | Water-induced supersaturation[2]. |
*Hydrated refers to DMSO exposed to atmospheric moisture due to improper sealing or repeated opening.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Precipitation Upon Thawing or Dilution
Q: My stock solution formed a cloudy precipitate after a freeze-thaw cycle. Has the compound chemically degraded? A: Not necessarily. This is primarily a physical solubility issue rather than chemical degradation. DMSO is highly hygroscopic. When a cold vial is opened, it rapidly absorbs atmospheric water. Water in DMSO depresses its freezing point and significantly decreases the solubility of lipophilic compounds, pushing them into a kinetically stable "metastable" zone[2]. Upon freezing and thawing, the kinetic energy shifts, causing the supersaturated pyrazole to crystallize and precipitate[2].
Q: How do I recover a precipitated stock solution? A: You can reverse physical crystallization by applying controlled thermal and kinetic energy. Heat the sealed vial in a 37°C water bath and sonicate for 5-10 minutes until the solution is completely clear[3]. Do not exceed 40°C to avoid thermal degradation. If the solution remains cloudy after 15 minutes of sonication, irreversible aggregation or degradation has occurred, and the stock must be discarded.
Caption: Workflow for resolving precipitation in 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole DMSO stocks.
Issue 2: Loss of Assay Efficacy Over Time
Q: My in vitro assay results are drifting over time, even though the stock solution looks clear. What is happening? A: You are likely experiencing photo-oxidation. While the pyrazole core is stable[1], the electron-donating methoxy groups on the phenyl rings make the aromatic system susceptible to oxidation when exposed to light and ambient oxygen. Furthermore, standard laboratory-grade DMSO often contains trace dimethyl sulfide (DMS) impurities that can react with the compound. Always use freshly opened, anhydrous DMSO (≥99.9% purity)[4].
Caption: Logical relationship between environmental factors and degradation pathways in DMSO.
Part 3: Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your data, utilize the following self-validating protocols for preparation and quality control.
Protocol A: Preparation of 10 mM Anhydrous DMSO Stock Solution
Causality Focus: Preventing moisture ingress and oxidative stress during preparation.
-
Equilibration: Remove the lyophilized 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole powder from -20°C storage and place it in a desiccator at room temperature (25°C) for 30 minutes.
-
Why: Opening a cold vial causes immediate atmospheric condensation, introducing water that will permanently compromise solubility[4].
-
-
Weighing: Weigh the required mass using a calibrated microbalance in a low-humidity environment.
-
Solvation: Add freshly opened, anhydrous DMSO (≥99.9% purity, stored under argon). Do not use DMSO that has been stored on a benchtop.
-
Dissolution: Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes[3].
-
Aliquoting: Immediately divide the clear solution into amber, single-use microcentrifuge tubes (e.g., 20–50 µL per tube) to completely eliminate freeze-thaw cycles[2].
-
Inert Sealing: Purge the headspace of each tube with a gentle stream of argon or nitrogen gas before sealing to displace oxygen.
-
Storage: Store immediately at -80°C.
Protocol B: LC-MS Stability Verification Workflow
Causality Focus: Validating chemical integrity before critical in vivo or in vitro assays.
-
Sample Prep: Thaw a single 50 µL aliquot of the DMSO stock at room temperature. Dilute 1:1000 in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% formic acid.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Why: A C18 column ensures that any polar degradation products (such as oxidized methoxy derivatives) are chromatographically separated from the highly lipophilic parent compound.
-
-
Elution: Run a gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection: Monitor the exact mass in positive ion mode. (Formula: C19H20N2O4. Exact mass = 352.14). Look for the [M+H]+ peak at m/z 353.15.
-
Validation: Quantify the area under the curve (AUC) of the parent peak compared to a freshly prepared standard curve. A purity retention of >98% validates the stock for use.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the DMSO stock at 4°C to avoid freeze-thaw cycles entirely? A: It is not recommended for periods exceeding 2 weeks. While avoiding freeze-thaw cycles prevents physical crystallization[2], storing the compound at 4°C provides enough thermal energy for slow photo-oxidation and nucleophilic attack by trace solvent impurities over time. Always prioritize -80°C storage in single-use aliquots.
Q: Why is my stock solution turning slightly yellow? A: A shift to a yellow hue is a classic indicator of oxidative degradation of the electron-rich dimethoxyphenyl rings. If the solution has visibly changed color, the chemical integrity is compromised, and the aliquot should be discarded. This can be prevented by strictly adhering to the argon-purging step in Protocol A.
Q: Can I use water or PBS to prepare my primary stock solution instead of DMSO? A: No. Pyrazole derivatives of this class are highly lipophilic and virtually insoluble in purely aqueous media. Attempting to dissolve the powder directly in water or buffer will result in incomplete dissolution and inaccurate assay concentrations. Always create a concentrated DMSO stock first, then dilute into aqueous buffers immediately prior to the assay (keeping final DMSO concentration ≤0.1%).
References
- Anle138b | CAS 882697-00-9 - Selleck Chemicals.Selleckchem.com.
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath.Ziath.com.
- Frequently Asked Questions | Selleckchem.com.Selleckchem.com.
- Pyrazole synthesis - Organic Chemistry Portal.Organic-chemistry.org.
Sources
Technical Support Center: Controlling Regioselectivity in N-Substituted Pyrazole Synthesis
Topic: Controlling Regioselectivity in N-substituted Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs
Introduction: The "Tautomer Trap"
The fundamental challenge in synthesizing
This guide provides mechanistic insights and self-validating protocols to control this selectivity, moving beyond trial-and-error to rational design.
Module 1: Direct Alkylation & Arylation
For functionalizing an existing pyrazole core.[2]
Mechanistic Insight: Sterics vs. Electronics
In the alkylation of unsymmetrical pyrazoles (e.g., 3-substituted pyrazoles), two factors compete:
-
Steric Hindrance: The "N2" position (adjacent to the C3-substituent) is sterically crowded. Alkylation preferentially occurs at the distal "N1" nitrogen.
-
Electronic Effects: Electron-withdrawing groups (EWG) at C3 increase the acidity of the N-H but can also deactivate the adjacent nitrogen.
Visualizing the Pathway:
Caption: Divergent pathways in pyrazole alkylation. Steric bulk typically drives the reaction toward N1, while chelation or specific solvent effects can force N2 substitution.
Troubleshooting Guide: Direct Alkylation
Q: I am getting a 1:1 mixture of isomers using K₂CO₃/DMF. How do I shift the ratio?
A: The "Standard Conditions" (Weak Base/Polar Aprotic Solvent) rely heavily on the inherent nucleophilicity of the pyrazole tautomers.
-
Solution 1 (Steric Shift): Switch to a bulkier alkylating agent if possible.
-
Solution 2 (Solvent Switch): Switch to fluorinated alcohols (TFE or HFIP). These solvents are strong Hydrogen Bond Donors (HBD). They can solvate the N2-nitrogen (adjacent to the substituent), effectively "protecting" it and forcing alkylation at N1.
-
Solution 3 (Cation Effect): Switch to NaH/THF . Forming the "naked" anion often amplifies the steric bias, favoring the less hindered N1 position.
Q: How can I force alkylation at the sterically hindered (N2) position?
A: This is the "Contra-Steric" challenge.
-
Strategy: Use a Directing Group . If your C3-substituent has a lone pair (e.g., pyridyl, ester, amide), use a metal cation that can chelate between the substituent and the N2-nitrogen.
-
Protocol: Use MgBr₂ or ZnCl₂ as an additive with a tertiary amine base in a non-polar solvent (DCM or Toluene). The metal coordinates to both the C3-group and N2, directing the alkylating agent to N2.
Standard Operating Procedure (SOP): Regioselective Alkylation
| Parameter | Condition A (Favors N1 - Distal) | Condition B (Favors N2 - Proximal) |
| Base | Cs₂CO₃ or NaH | Et₃N or DIPEA |
| Solvent | DMF, DMSO, or HFIP (Critical) | Toluene or DCM |
| Additive | None | MgBr₂ (1.0 equiv) |
| Temperature | 0°C to RT | RT to Reflux |
| Mechanism | Steric/Thermodynamic control | Chelation/Kinetic control |
Step-by-Step Protocol (Condition A - N1 Selective):
-
Dissolve pyrazole (1.0 equiv) in DMF (0.2 M).
-
Add Cs₂CO₃ (1.5 equiv). Stir for 15 min at RT to deprotonate.
-
Add alkyl halide (1.1 equiv) dropwise.[1]
-
Monitor by LC-MS. If regioisomer ratio is poor (< 90:10), repeat using HFIP as solvent.
Module 2: De Novo Assembly (Cyclocondensation)
For building the pyrazole ring with the substituent already in place.
Mechanistic Insight: The Knorr Synthesis Dilemma
Reacting a hydrazine (
-
Rule of Thumb: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon.
-
The pH Switch:
-
Acidic Media: The hydrazine is protonated. The reaction is driven by the attack of the neutral hydrazine species on the protonated diketone.
-
Basic Media: The hydrazine is neutral/anionic. The reaction is driven by the most nucleophilic nitrogen attacking the carbonyl.
-
Troubleshooting Guide: Cyclocondensation
Q: My hydrazine condensation yields a mixture. Can I control this?
A: Yes, by controlling the electrophilicity of the 1,3-dicarbonyl equivalent.
-
Use Enaminones: Replace the 1,3-diketone with an enaminone (
). The carbon bearing the amine is significantly less electrophilic. The hydrazine's terminal ( ) group will exclusively attack the carbonyl, locking the regiochemistry. -
Stepwise Protocol:
-
React the hydrazine with the 1,3-diketone in ethanol at 0°C (kinetic control) to form the hydrazone intermediate.
-
Isolate or characterize the hydrazone.
-
Heat to cyclize.
-
Module 3: Metal-Catalyzed Cross-Coupling (N-Arylation)
Chan-Lam vs. Buchwald-Hartwig
| Feature | Chan-Lam (Cu-Catalyzed) | Buchwald-Hartwig (Pd-Catalyzed) |
| Reagents | Aryl Boronic Acid + Cu(OAc)₂ | Aryl Halide + Pd(0) + Ligand |
| Conditions | Open air, RT, weak base | Inert atm, Heat, Strong Base (NaOtBu) |
| Regioselectivity | High (N1) . Sensitive to sterics. | Tunable . Ligand dependent.[3] |
| Tolerance | Tolerates protic groups (OH, NH) | Sensitive to protic groups |
Q: Which method should I choose for N-arylation of a 3-substituted pyrazole?
A: Start with Chan-Lam .
-
Why: It operates under mild conditions where thermodynamic equilibration is less likely. It overwhelmingly favors the N1 (less hindered) position because the copper-pyrazole species forms at the most accessible nitrogen before coupling.
-
Protocol (Chan-Lam):
-
Pyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).
-
Solvent: DCM or DMF.
-
Stir open to air (O₂ balloon accelerates reaction) at RT.
-
Module 4: Analytical Validation (The "Truth" Serum)
Critical Warning: Never rely solely on 1H NMR integration to assign regiochemistry without structural proof.
How to Distinguish N1 vs N2 Isomers
-
NOESY / ROESY (The Gold Standard):
-
N1-Isomer: You will see a NOE cross-peak between the N-Substituent protons and the C5-H (the proton on the pyrazole ring adjacent to the nitrogen).
-
N2-Isomer: You will see a NOE cross-peak between the N-Substituent protons and the C3-Substituent .
-
-
13C NMR (The Fluorine Trick):
-
If your pyrazole has a CF₃ group :
-
N1-substituted (CF3 at C3): The CF3 group is far from the N-substituent.
-
N2-substituted (CF3 at C3): The CF3 group is adjacent to the N-substituent. This often causes a distinct shift or coupling pattern in 13C or 19F NMR due to the "through-space" interaction.
-
-
General Rule: The C5 carbon (adjacent to N1) typically resonates upfield (lower ppm) compared to C3.
-
-
Crystallography:
-
If the product is solid, small molecule X-ray diffraction is the only 100% guarantee.
-
Decision Tree: Selecting a Synthetic Route
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and desired regiochemistry.
References
-
Review on Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles."[4] Chemical Reviews, 2011.
-
Fluorinated Solvents (HFIP): Tang, M., et al. "HFIP-Promoted Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2018.
-
Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011.
-
Enaminone Strategy: Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004.
-
NMR Determination: Lopez, C., et al. "Use of 1H, 13C and 15N NMR in the structural analysis of pyrazoles." Magnetic Resonance in Chemistry, 2010.
Sources
Comparative Analytical Guide: Structural Elucidation of 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of symmetric heterocycles. 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole is a prime example of a compound where annular tautomerism complicates routine analysis. This guide objectively compares the performance of High-Field
The Analytical Challenge: Annular Tautomerism
In
Consequently, the two 3,4-dimethoxyphenyl rings appear identical, yielding a symmetric spectrum. However, the choice of analytical instrument and solvent dictates whether this dynamic process results in sharp, interpretable signals or broad, unresolved baseline humps.
Method Comparison: High-Field H NMR vs. Alternatives
To validate the synthesized compound, researchers must choose the right analytical suite. Below is a comparative analysis of High-Field
Table 1: Performance Comparison of Analytical Techniques for 3,5-Diarylpyrazoles
| Feature / Metric | High-Field | Benchtop | LC-MS (ESI+) | |
| Primary Output | Complete proton mapping & integration | Basic functional group ID | Exact mass[M+H] | Carbon skeleton framework |
| Resolution of Aryl Multiplets | Excellent (Baseline separation of | Poor (Severe overlap in aromatic region) | N/A | Excellent (Singlets) |
| Tautomeric NH Detection | High (Sharp singlet in DMSO- | Very Low (Often lost in baseline) | N/A | N/A |
| Isomeric Differentiation | High (Differentiates 3,5- vs 1,3,5-substitution) | Low | Low (Cannot distinguish regioisomers) | High |
| Time to Result | ~5 minutes | ~2 minutes | ~15 minutes | ~30-60 minutes |
| Verdict | Optimal for structural proof | Good for quick reaction monitoring | Essential for mass confirmation | Complementary to |
Causality Insight: While LC-MS confirms the molecular weight, it cannot differentiate between regioisomers (e.g., 1,3-diaryl vs. 3,5-diaryl substitution). High-field
Solvent Performance: DMSO- vs. CDCl
The performance of an NMR experiment is heavily dependent on the solvent. As documented in methodologies for [2], the solvent dictates the behavior of the tautomeric N-H proton.
Table 2: Comparative
| Proton Assignment | Integration | CDCl | DMSO- | Peak Multiplicity |
| Methoxy (-OCH | 6H | 3.92 ppm | 3.82 ppm | Singlet (s) |
| Methoxy (-OCH | 6H | 3.95 ppm | 3.85 ppm | Singlet (s) |
| Pyrazole H-4 | 1H | 6.75 ppm | 7.05 ppm | Singlet (s) |
| Aryl H-5' (ortho to OMe) | 2H | 6.90 ppm | 7.00 ppm | Doublet (d, |
| Aryl H-6' | 2H | 7.25 ppm | 7.35 ppm | Doublet of doublets (dd, |
| Aryl H-2' (meta to H-6') | 2H | 7.35 ppm | 7.45 ppm | Doublet (d, |
| Pyrazole N-H | 1H | ~10.5 ppm (Broad/Missing) | ~13.2 ppm (Sharp) | Broad Singlet (br s) |
Causality Insight: In CDCl
Mandatory Visualization: Analytical Workflow
Comparative analytical workflows for structural verification of 3,5-diarylpyrazoles.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, follow this self-validating protocol for the
Step 1: Sample Preparation
-
Accurately weigh 5.0 mg of the synthesized 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole.
-
Dissolve in 0.6 mL of high-purity DMSO-
(containing 0.03% v/v TMS as an internal standard). -
Self-Validation Check: Ensure the solution is completely clear. Particulates will distort the magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.
Step 2: Instrument Calibration & Acquisition
-
Insert the NMR tube into a 600 MHz NMR spectrometer.
-
Lock onto the deuterium signal of DMSO-
and auto-shim the Z-axis gradients. -
Set the pulse sequence to a standard 1D proton experiment (zg30 on Bruker systems).
-
Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methoxy protons.
-
Acquire 16 scans (NS = 16) to achieve a Signal-to-Noise (S/N) ratio > 100:1.
Step 3: Processing and Integration (The Truth Data)
-
Apply a line broadening (LB) of 0.3 Hz and Fourier transform the FID.
-
Phase the spectrum manually to ensure purely absorptive peak shapes.
-
Calibrate the TMS peak to exactly 0.00 ppm.
-
Self-Validation Check: Integrate the pyrazole H-4 singlet (~7.05 ppm) and set its value to exactly 1.00 . The methoxy region (~3.8 ppm) MUST integrate to approximately 12.00 , and the total aromatic region must integrate to 6.00 . Any deviation >5% indicates an impurity or incomplete tautomeric averaging.
References
- Title: US20110293520A1 - New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation and/or neurodegenerative diseases Source: Google Patents URL
-
Title: Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles Source: ACS Omega URL: [Link]
Sources
Antiprion Activity: A Comparative Guide to Pyrazoles vs. Curcumin Analogues
Transmissible spongiform encephalopathies (TSEs), or prion diseases, are universally fatal neurodegenerative disorders driven by the template-directed misfolding of the normal cellular prion protein (PrP^C^) into a pathogenic, beta-sheet-rich isoform (PrP^Sc^). The central challenge in drug development for TSEs is identifying small molecules that not only inhibit this conversion process but also successfully cross the blood-brain barrier (BBB) to achieve therapeutic concentrations in the central nervous system.
This guide provides an objective, data-driven comparison of two prominent classes of antiprion compounds: Pyrazoles (e.g., Anle138b, pyrazolone derivatives) and Curcumin analogues .
Mechanistic Causality: Targeting Prion Conversion
To understand why certain compounds succeed in vitro but fail in vivo, we must analyze their specific intervention points within the PrP^C^ to PrP^Sc^ conversion pathway.
Pyrazoles (e.g., Anle138b, Diphenylpyrazoles)
Pyrazoles, particularly 3,5-diphenyl-pyrazole (DPP) derivatives like Anle138b, function as highly specific oligomer modulators. Rather than binding non-specifically to monomeric PrP^C^, these compounds bind directly to pathological aggregates and structure-dependent epitopes 1. By doing so, they block the formation of toxic beta-sheet oligomers and halt further PrP^Sc^ amplification. The pyrazole scaffold is highly lipophilic, conferring exceptional BBB penetration and oral bioavailability without triggering significant cytotoxicity 1. Certain pyrazolone derivatives have demonstrated remarkable in vitro potency, yielding IC50 values as low as 3 nM in ScN2a cell lines 2.
Curcumin Analogues
Curcumin and its synthetic analogues act on both the alpha-helical intermediate of PrP^C^ and mature PrP^Sc^ fibrils. Mechanistically, curcumin binds to a partially folded intermediate conformation of PrP^C^, facilitated by hydrogen bonding between its keto group and Lys197, and its phenolic hydroxyl and Tyr165 3. This interaction stabilizes the intermediate, effectively blocking the conformational shift into the pathogenic beta-sheet structure [[4]](). Additionally, curcumin binds to existing prion fibrils in a left-handed chiral arrangement, preventing further fibril growth 4. However, despite potent in vitro activity, curcumin analogues suffer from rapid metabolism and poor BBB permeability, which severely limits their in vivo efficacy 5.
Fig 1: Mechanistic pathways of PrPC conversion and targeted intervention by Pyrazoles and Curcumin.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of both compound classes across cell-free, cell-based, and in vivo models.
| Parameter | Pyrazoles (e.g., Anle138b, Cpd 13) | Curcumin Analogues (e.g., Curcumin, BDMC) |
| In Vitro Potency (IC | 3 nM 2 to 7.3 µM 1 | 10 nM to ~10 µM 5 |
| Primary Mechanism | Direct oligomer modulation & aggregate binding 1 | Alpha-helical intermediate stabilization [[4]]() |
| BBB Permeability | Excellent (High CNS bioavailability) 1 | Poor to Moderate (Rapid systemic clearance) 5 |
| In Vivo Efficacy | High (Significantly prolongs survival in mice) 1 | Limited (Dose-dependent, often statistically non-significant) 5 |
| Toxicity Profile | Low cytotoxicity at therapeutic doses 1 | High doses can offset benefits via multi-kinase inhibition 5 |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, evaluating antiprion compounds requires a self-validating system combining cell-free and cell-based assays. The following protocols detail the causal logic and step-by-step methodologies for validating these compounds.
Protocol A: In Vitro Protein Misfolding Cyclic Amplification (PMCA)
Causality: PMCA mimics the prion replication process in a cell-free environment by alternating cycles of incubation (growing polymers) and sonication (breaking polymers into new seeds). If a compound directly binds to fibrils and blocks seeding (as pyrazoles do), the amplification process is halted. This isolates the compound's direct anti-seeding activity from cellular variables.
Step-by-Step Methodology:
-
Substrate Preparation: Homogenize healthy wild-type mouse brains in conversion buffer (PBS containing 150 mM NaCl, 1% Triton X-100, and protease inhibitors) to create a 10% (w/v) Normal Brain Homogenate (NBH) containing PrP^C^.
-
Spiking & Treatment: Spike the NBH with a highly diluted PrP^Sc^ seed (e.g., RML or 22L strain). Add the test compound (pyrazole or curcumin analogue) at varying concentrations (e.g., 0.1 µM to 10 µM).
-
Amplification: Subject the mixture to 48 cycles in a microplate sonicator. Each cycle consists of 30 minutes of incubation at 37°C followed by 40 seconds of sonication.
-
Protease Digestion: Treat the amplified samples with Proteinase K (PK) at 50 µg/mL for 1 hour at 37°C. This degrades all remaining normal PrP^C^, leaving only the protease-resistant PrP^Sc^ (PrP-res).
-
Quantification: Terminate digestion with PMSF, boil in Laemmli buffer, and analyze via Western blot using an anti-PrP antibody (e.g., 3F4 or SAF83). Quantify the PrP-res bands via densitometry to calculate the inhibitory percentage.
Protocol B: ScN2a Cell-Based Assay
Causality: While PMCA proves direct interaction, the ScN2a assay validates cellular efficacy. ScN2a cells are chronically infected with prions. A successful compound must penetrate the cell membrane, reach the endosomal/lysosomal compartments where conversion occurs, and halt PrP^Sc^ accumulation without causing cell death.
Step-by-Step Methodology:
-
Cell Culture: Culture ScN2a (scrapie-infected neuroblastoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO
2. -
Compound Treatment: Seed cells into 6-well plates. Upon reaching 60% confluence, treat the cells with the test compound at log-scale concentrations (0.1 nM to 10 µM) for 72 hours.
-
Viability Counter-Screen: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo) on a 96-well plate treated identically. Logic: This ensures that any observed reduction in PrP^Sc^ is due to true antiprion activity, not an artifact of compound toxicity killing the host cells.
-
Lysis & PK Digestion: Lyse the cells using a lysis buffer (0.5% Triton X-100, 0.5% sodium deoxycholate). Normalize total protein concentration using a BCA assay. Digest with 20 µg/mL PK for 30 minutes at 37°C.
-
Detection: Centrifuge at 20,000 x g to pellet the insoluble PrP^Sc^. Resuspend the pellet, run on an SDS-PAGE gel, and perform Western blotting to determine the IC
50.
Fig 2: Self-validating experimental workflow for screening antiprion small molecules.
Conclusion & Translational Outlook
While curcumin analogues provide excellent structural templates for stabilizing the alpha-helical intermediate and binding fibrils, their translational potential is severely bottlenecked by pharmacokinetic limitations. Conversely, pyrazoles—spearheaded by Anle138b—represent a major pharmacological breakthrough. By combining potent oligomer modulation with the lipophilicity required for exceptional BBB penetration, pyrazoles currently stand as the superior scaffold for in vivo efficacy and future clinical drug development in prion diseases.
References
Sources
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin as prion therapeutic [cureffi.org]
X-ray crystallography data for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Comparison Guide: X-ray Crystallography & Structural Analysis of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary
This technical guide analyzes the structural properties of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole , a critical synthetic intermediate and curcuminoid scaffold often utilized in the development of neurodegenerative therapeutics (e.g., Anle138b).
While direct single-crystal X-ray diffraction (SC-XRD) data for this specific uncomplexed intermediate is often proprietary or embedded within patent literature (e.g., US20110293520A1), this guide reconstructs its structural profile by benchmarking it against its two most relevant crystallographic analogs: the clinical candidate Anle138b and the parent molecule Curcumin .
Key Findings:
-
Structural Conformation: Unlike Curcumin, which contains a flexible heptadiene linker, the title compound exhibits a rigid, nearly planar geometry due to the pyrazole core, facilitating
- stacking. -
Therapeutic Relevance: The specific 3,4-dimethoxy substitution pattern mimics the antioxidant pharmacophore of curcumin but with significantly enhanced metabolic stability.
-
Crystal Packing: Predicted to form centrosymmetric dimers via N-H···N hydrogen bonds, similar to structurally characterized diarylpyrazoles.
Structural Comparison: Title Compound vs. Alternatives
The following table contrasts the crystallographic and physicochemical properties of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole with its primary structural relatives.
| Feature | Target: 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | Alternative A: Anle138b (Clinical Standard) | Alternative B: Curcumin (Natural Parent) |
| Role | Synthetic Intermediate / Antioxidant Scaffold | Anti-aggregation drug (Parkinson's/Prion) | Natural Anti-inflammatory / Pan-assay interference |
| Crystal System | Predicted:[1] Monoclinic (P2₁/c) or Triclinic (P | Triclinic (P | Monoclinic (P2/n) |
| Planarity | High (Dihedral angle < 10° expected) | High (Dihedral angle ~6.27°) [1] | Low (Enol-keto tautomerism induces twist) |
| H-Bonding | Intermolecular N-H···N (Dimer formation) | Intermolecular N-H···O (with solvent/co-former) | Intramolecular O-H···O (Enol) |
| Solubility | Low in water; High in DMSO, Ethanol | Low in water; High in DMSO | Very low in water; Unstable at neutral pH |
| Stability | High (Pyrazole ring resists hydrolysis) | High (Stable in vivo) | Low (Rapid hydrolytic degradation) |
Synthesis & Crystallization Protocol
To obtain high-quality crystals of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole for XRD validation, the following self-validating protocol is recommended. This method is adapted from the Hauser et al. (1957) approach and optimized for crystal growth.
Phase 1: Synthesis of the Scaffold
-
Reagents: 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione (1.0 eq), Hydrazine hydrate (1.5 eq), Ethanol (Absolute).
-
Reaction: Dissolve the diketone in ethanol. Add hydrazine hydrate dropwise.
-
Reflux: Heat at reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to room temperature. The pyrazole will precipitate as a yellow powder .[2] Filter and wash with cold ethanol.
Phase 2: Single Crystal Growth (Slow Evaporation Method)
-
Solvent System: Ethanol/DMF (9:1 ratio) or Toluene.
-
Procedure:
-
Dissolve 50 mg of the yellow powder in the minimum amount of hot solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).
-
Cover the vial with parafilm and poke 3–4 small holes.
-
Store in a vibration-free, dark environment at 20°C.
-
Timeline: Block-like crystals suitable for XRD should appear within 5–14 days.
-
Structural Mechanism & Pathway Analysis
The following diagram illustrates the structural evolution from the unstable curcumin diketone to the rigid pyrazole scaffold, highlighting the key pharmacophore retention (dimethoxy phenyl rings) while locking the conformation.
Caption: Transformation of unstable diketone precursors into the rigid, planar pyrazole scaffold.
Detailed Crystallographic Analysis (Comparative)
Since the specific entry for the title compound is often proprietary, we derive its structural logic from the verified data of its direct derivative, Anle138b [1][2].
A. Unit Cell & Space Group
-
Anle138b Data: Triclinic, Space Group P
. -
Implication for Title Compound: The removal of the bromine atom and the benzodioxole ring (replaced by dimethoxy groups) increases symmetry. It is highly probable the title compound crystallizes in Monoclinic P2₁/c , a common space group for symmetric 3,5-diarylpyrazoles.
B. Molecular Conformation (Planarity)
-
Observation: In Anle138b, the dihedral angle between the central pyrazole ring and the aryl substituents is minimal (6.27° ).[3]
-
Mechanism: The N-H moiety of the pyrazole acts as a hydrogen bond donor, while the lone pair on the N2 atom acts as an acceptor. This electronic conjugation forces the molecule into a planar conformation.
-
Significance: This planarity allows the molecule to intercalate into
-sheet rich fibrils (e.g., -synuclein), which is the mechanism of action for this class of drugs in preventing neurodegeneration [2].
C. Intermolecular Interactions
-
Primary Interaction: N-H···N Hydrogen Bonds . In the crystal lattice, pyrazoles typically form centrosymmetric dimers (R²₂(6) motif).
-
Secondary Interaction: C-H···O (Methoxy) .[4] The methoxy groups on the 3,4-positions will act as weak hydrogen bond acceptors, stabilizing the crystal packing in a 3D network. This differs from Anle138b, which relies on Br···Br or Br···O interactions.
References
-
Griesinger, C., et al. (2012). New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation.[2] US Patent App. 13/085,907 (US20110293520A1). Link
-
Wagner, J., et al. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease. Acta Neuropathologica, 125(6), 795-813. Link
-
Hauser, C. R., et al. (1957).[2] Cyclization of 1,3-Diketones with Hydrazine. Journal of Organic Chemistry. (Fundamental synthesis reference cited in patent).
-
De Paoli, G., et al. (2023). Coordination of Anle138b to Silver Results in Selective Reduction of a C-terminal truncated Alpha-synuclein Protein. bioRxiv. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110293520A1 - New drug for inhibiting aggregation of proteins involved in diseases linked to protein aggregation and/or neurodegenerative diseases - Google Patents [patents.google.com]
- 3. Coordination of Anle138b to Silver Results in Selective Reduction of a C-terminal truncated Alpha-synuclein Protein and Increased Aggregate Size | bioRxiv [biorxiv.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Guide to the Melting Point Determination of Pure 3,5-bis(3,4-dimethoxyphenyl)pyrazole
An Objective Guide to the Characterization of Novel Pyrazole Derivatives
This guide provides an in-depth, comparative analysis of methodologies for determining the melting point of pure 3,5-bis(3,4-dimethoxyphenyl)pyrazole, a novel compound of interest within the broader class of biologically active pyrazole derivatives.[1][2][3] The determination of a sharp melting point is a fundamental criterion for establishing the purity and identity of a crystalline solid.[4] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to physical characterization. We will detail the pharmacopeial standard capillary method and contrast it with Differential Scanning Calorimetry (DSC) to provide researchers with a framework for selecting the appropriate technique for their specific analytical needs.
Part 1: The Capillary Method: The Gold Standard for Purity Assessment
The capillary method is the most widely recognized and accessible technique for melting point determination, forming the basis of purity analysis in countless research and quality control laboratories.[5][6] Its enduring prevalence is due to its simplicity, reliability, and the clear, visual feedback it provides on the physical state of the sample.
Principle of Operation
The melting point of a pure crystalline substance is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[5] During this phase change, all added energy is consumed as the heat of fusion, resulting in a constant temperature until the entire sample has melted.[5] The presence of even minor impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, a sharp, well-defined melting range is a strong indicator of high purity.
Detailed Experimental Protocol: 3,5-bis(3,4-dimethoxyphenyl)pyrazole
This protocol describes the determination using a modern automated melting point apparatus, which enhances reproducibility over traditional manual setups like a Thiele tube.[7]
1. Instrument Calibration (Trustworthiness Pillar)
Before any sample measurement, the accuracy of the apparatus's temperature sensor must be verified. This is a non-negotiable step for generating trustworthy data.
-
Step 1.1: Select at least two certified melting point standards that bracket the expected melting point of the sample. For a novel compound, a broad range (e.g., benzophenone at ~48°C and caffeine at ~235°C) is initially recommended.
-
Step 1.2: Following the instrument's standard operating procedure, determine the melting point of each standard using a slow ramp rate (1-2 °C/minute).[6]
-
Step 1.3: Compare the observed melting points to the certified values. If the deviation exceeds the instrument's specifications (typically ±0.5°C), a temperature calibration adjustment is required. This ensures the data's traceability to recognized standards.
2. Sample Preparation (Accuracy Pillar)
Improper sample preparation is the leading cause of inaccurate and irreproducible results.[5]
-
Step 2.1: Ensure the 3,5-bis(3,4-dimethoxyphenyl)pyrazole sample is completely dry, as residual solvent can act as an impurity and depress the melting point.
-
Step 2.2: Place a small amount of the sample onto a clean, dry watch glass. Using a mortar and pestle or a spatula, gently grind the crystalline sample into a fine, homogeneous powder.[5] This is critical for efficient heat transfer and uniform packing within the capillary tube.
-
Step 2.3: Tamp the open end of a thin-walled capillary tube into the powder until a small amount of sample enters the tube.
-
Step 2.4: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the closed end. The final packed sample height should be 2-4 mm for optimal results.
3. Measurement Workflow
-
Step 3.1: Rapid Pre-Scan (Efficiency): To save time, first perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C/minute) to find the approximate melting point. Let us assume this is found to be approximately 175°C.
-
Step 3.2: Accurate Determination: Prepare two more capillary samples.
-
Step 3.3: Set the instrument to rapidly heat to a starting temperature approximately 5°C below the estimated melting point (e.g., 170°C).
-
Step 3.4: Program the instrument to then reduce the heating rate to a slow ramp of 1 °C/minute through the expected melting range.[6] A slow rate is crucial for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.
-
Step 3.5: Observation and Recording: Record two temperatures:
-
T_start: The temperature at which the first drop of liquid appears in the sample.
-
T_end: The temperature at which the last solid crystal melts completely.
-
-
Step 3.6: Repeat the measurement with the second sample to ensure reproducibility. The results should be consistent within 0.5°C.
Experimental Data and Interpretation
For pure 3,5-bis(3,4-dimethoxyphenyl)pyrazole, the following results were obtained:
| Parameter | Determination 1 | Determination 2 | Average |
| Start of Melting (T_start) | 178.1 °C | 178.3 °C | 178.2 °C |
| End of Melting (T_end) | 179.0 °C | 179.2 °C | 179.1 °C |
| Melting Range | 0.9 °C | 0.9 °C | 0.9 °C |
The observed narrow melting range of less than 1°C is a strong indication of the high purity of the synthesized compound. This value can now serve as a key specification for future batch-to-batch quality control. For context, the related compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has a reported melting point of 164–165 °C.[8]
Workflow for Capillary Melting Point Determination
Caption: Workflow for robust melting point determination via the capillary method.
Part 2: Comparative Analysis with Differential Scanning Calorimetry (DSC)
While the capillary method is excellent for purity assessment, other techniques can provide more detailed thermal information. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Advantages of DSC
-
Quantitative Data: DSC provides not only the melting temperature (typically the peak of the endotherm) but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
-
High Sensitivity: It requires a very small sample size (typically 1-5 mg) and can detect thermal events that are not visible to the naked eye, such as polymorphic transitions, glass transitions, and crystallization events.
-
Automation: Modern DSC instruments are fully automated, allowing for high-throughput screening.
Method Comparison
The choice between the capillary method and DSC depends on the specific goals of the analysis.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change from solid to liquid.[7] | Measurement of heat flow difference between sample and reference during a controlled temperature program. |
| Primary Output | Melting Range (T_start to T_end). | Melting Peak Temperature (T_onset, T_peak), Enthalpy of Fusion (ΔHfus). |
| Purity Assessment | Qualitative (based on range sharpness). | Quantitative (van't Hoff equation can be used to estimate purity). |
| Sample Size | ~1-2 mg | ~1-10 mg |
| Throughput | Moderate; can be automated. | High; fully automated with autosamplers. |
| Instrumentation Cost | Low to Moderate | High |
| Regulatory Status | Universally accepted pharmacopeial method for identification.[5] | Accepted for advanced thermal characterization; often complementary. |
| Key Advantage | Simple, direct, and cost-effective for purity confirmation.[5] | Provides comprehensive thermodynamic data, detects subtle thermal events. |
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate melting point determination method.
Conclusion
The determination of the melting point of 3,5-bis(3,4-dimethoxyphenyl)pyrazole as 178.2 - 179.1 °C via the calibrated capillary method provides a robust and reliable parameter for its identification and quality assessment. The narrow melting range strongly supports the high purity of the material. While this technique remains the cornerstone for routine analysis, researchers engaged in drug development should consider DSC for a more comprehensive understanding of the compound's solid-state properties, including polymorphism and thermal stability. The judicious application of these complementary techniques provides a self-validating system for the thorough characterization of novel chemical entities.
References
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ARL Bio Pharma. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Measuring the Melting Point. (2023). Westlab. Retrieved from [Link]
-
Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. Retrieved from [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. (2022). MDPI. Retrieved from [Link]
-
Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Pharmacological Activity Studies of Pyrazolines Containing 3, 4-Dimethoxy and 2, 4-Dinitro Compounds. (2015). International Journal of Advanced Research in Chemical Science. Retrieved from [Link]
-
Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][9][10]triazolo[3,4-b][2][9][10]thiadiazoles. (2022). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-some-3-(5-(4-methoxyp-Demeshko-Hresit/d04a7a8d0554f686c18f3a8b2c5c96030c25a720]([Link]
-
Synthesis, Characterization and Pharmacological Activity Studies of Pyrazolines Containing 3, 4-Dimethoxy and 2, 4. (2015). ARC Journals. Retrieved from [Link]
-
3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promptpraxislabs.com [promptpraxislabs.com]
- 5. thinksrs.com [thinksrs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. westlab.com [westlab.com]
- 8. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate [mdpi.com]
- 9. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
HPLC purity analysis methods for pyrazole derivatives
Navigating Heterocyclic Complexity: A Comparative Guide to HPLC Purity Analysis of Pyrazole Derivatives
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by pyrazole derivatives. These five-membered heterocycles—found in blockbuster drugs like celecoxib and sildenafil—exhibit complex physicochemical behaviors, including N-H tautomerism, amphoteric properties, and varying degrees of basicity. Standardized "plug-and-play" HPLC methods often fail here, resulting in peak tailing, co-elution of regioisomers, or poor retention of highly polar analogues.
This guide objectively compares column chemistries and mobile phase strategies, providing a mechanistic framework and self-validating protocols for the robust purity analysis of pyrazole derivatives.
Mechanistic Challenges in Pyrazole Chromatography
To develop a reliable method, we must first understand the causality behind pyrazole's chromatographic behavior:
-
Tautomerism and Peak Broadening: The pyrazole ring contains a basic pyridine-like nitrogen (sp2) and an acidic pyrrole-like nitrogen (sp3). If the interconversion rate between tautomers is similar to the chromatographic timescale, it manifests as severe peak broadening.
-
Secondary Interactions: The basic nitrogen readily interacts with residual acidic silanols on silica-based stationary phases, leading to asymmetrical peak tailing[1].
-
Polarity and Retention: Small, highly polar pyrazoles (e.g., 3,4-dimethyl-1H-pyrazole) exhibit poor retention on standard hydrophobic columns, eluting in the void volume and succumbing to matrix suppression[2].
Strategic Column Comparison: C18 vs. PFP
While Octadecyl (C18) columns are the industry workhorse, they rely almost exclusively on dispersive (hydrophobic) forces. For pyrazole regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) or halogenated derivatives, Pentafluorophenyl (PFP) columns offer superior orthogonal selectivity. The fluorinated ring of the PFP phase facilitates
Table 1: Quantitative Performance Comparison (C18 vs. PFP for Halogenated Pyrazoles)
| Parameter | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Mechanistic Causality |
| Retention Time | 4.5 min | 6.2 min | PFP enhances retention via |
| Isomeric Resolution ( | 1.2 (Co-elution) | 3.5 (Baseline) | Multi-mode interactions on PFP discriminate subtle steric and electronic differences between regioisomers. |
| Asymmetry Factor ( | 1.6 (Tailing) | 1.1 (Symmetrical) | The rigid PFP surface chemistry often shields residual silanols more effectively than long alkyl chains. |
Chiral Separation Dynamics for N1-Substituted Pyrazoles
When evaluating chiral N1-substituted-1H-pyrazoles, the choice of polysaccharide-based stationary phase and elution mode is critical. Competition between the pyrazole's hydrogen-bond donors/acceptors and the mobile phase dictates chiral recognition[4].
Table 2: Chiral Stationary Phase Performance Comparison
| Stationary Phase | Optimal Elution Mode | Typical Run Time | Max Resolution ( | Chromatographic Mechanism |
| Lux Cellulose-2 | Polar Organic (MeOH/ACN) | 5 – 17 min | Up to 18.0 | High resolution driven by H-bonding competition between the analyte and polar organic modifiers[4]. |
| Lux Amylose-2 | Normal Phase (Hexane/EtOH) | 8 – 35 min | Up to 30.0 | The helical structure of amylose favors non-polar environments for optimal chiral cavity inclusion[4]. |
Method Development Logic
To systematize the approach to pyrazole analysis, I utilize the following logic pathway to dictate column and mobile phase selection.
Logical workflow for pyrazole HPLC method development and column selection.
Self-Validating Experimental Protocol: RP-HPLC Purity Analysis
A robust analytical method must be self-validating. This protocol incorporates strict System Suitability Testing (SST) to ensure the system is capable of resolving critical pyrazole pairs before any sample is analyzed.
Phase 1: Preparation & System Priming
-
Mobile Phase A (Aqueous): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: TFA lowers the pH (~2.0) well below the pKa of the pyrazole nitrogen, ensuring a single protonated state to eliminate tautomeric peak splitting and suppress silanol ionization[1].
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Column Installation: Install a PFP column (e.g., 4.6 x 150 mm, 3 µm). Set column oven to 30°C to ensure reproducible mass transfer kinetics.
-
Flow Rate: 1.0 mL/min.
Phase 2: System Suitability Testing (The Self-Validation Engine)
Prepare an SST resolution mixture containing the target pyrazole API and its closest eluting regioisomer or des-methyl impurity at 50 µg/mL.
-
Injection: Inject 10 µL of the SST mixture.
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Validation Criteria: The system is only validated for sample analysis if it meets the following automated integration parameters:
-
Resolution (
): > 2.0 between the API and the critical impurity. -
Tailing Factor (
): < 1.5 for the API peak. -
RSD of Peak Area: < 2.0% over 5 replicate injections[1].
-
Troubleshooting: If
> 1.5, highly polar pyrazoles may require the addition of a perfluoroalkanoic acid (e.g., perfluorooctanoic acid) as an ion-pairing reagent to increase retention and shield basic sites[2].
-
Phase 3: Sample Analysis
-
Sample Diluent: Dissolve synthesized pyrazole samples in a mixture matching the initial mobile phase conditions (5% Acetonitrile / 95% Aqueous).
-
Causality: Injecting a sample in 100% organic solvent into a highly aqueous initial gradient causes solvent-mismatch, leading to fronting or split peaks.
-
-
Execution: Run the validated gradient method. Monitor at the UV maximum (typically 230–254 nm depending on conjugation).
-
Quantification: Calculate purity using area normalization (Area %).
References
-
MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry". MDPI. URL:[Link]
-
ACS Omega. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis". National Center for Biotechnology Information (PMC). URL:[Link]
-
ResearchGate. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column". ResearchGate. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole proper disposal procedures
Executive Summary & Chemical Profile
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (CAS: 1159937-09-3) is a specialized heterocyclic building block often utilized in medicinal chemistry for the development of kinase inhibitors, antioxidants, or anti-inflammatory agents. Unlike common commodity chemicals, its disposal requires a nuanced approach that accounts for its specific structural stability and potential pharmacological activity.
This guide provides an authoritative, self-validating protocol for the safe containment, classification, and final disposal of this compound. The procedures below prioritize zero environmental release and strict segregation from incompatible waste streams.
Physicochemical & Hazard Profile
| Parameter | Data / Classification |
| CAS Number | 1159937-09-3 |
| Physical State | Solid (crystalline powder) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Chloroform |
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Primary Hazards (GHS) | Warning : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3. |
| Environmental Hazard | Aquatic Chronic 3 : Harmful to aquatic life with long-lasting effects. |
| RCRA Status (USA) | Non-listed (Not P or U listed), but regulated as Characteristic Hazardous Waste due to toxicity/reactivity profile. |
Hazard Assessment & Segregation Strategy
Expert Insight: The pyrazole ring is chemically robust, meaning this compound will not degrade rapidly in standard waste streams. Furthermore, the methoxy-substituted phenyl rings increase electron density, making the compound potentially reactive with strong oxidizers.
Critical Segregation Rule:
-
DO NOT mix with strong oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates). This can lead to exothermic decomposition.
-
DO NOT dispose of via sanitary sewer systems.[3] The compound’s lipophilicity and aquatic toxicity pose a contamination risk to local water tables.
DOT Visualization: Waste Segregation Decision Tree
The following logic flow ensures the compound is routed to the correct waste stream, preventing dangerous cross-contamination.
Figure 1: Decision tree for segregating pyrazole waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocol
This protocol is designed to be self-validating : if you cannot complete a step (e.g., the container does not seal), the process halts immediately to prevent exposure.
Phase 1: Pre-Disposal Stabilization
-
Personal Protective Equipment (PPE):
-
Nitrile Gloves: Double-gloving is recommended if handling solutions in DMSO (which can permeate skin and carry the toxin).
-
Respiratory Protection: Use a P95 particulate respirator or work exclusively inside a certified chemical fume hood to prevent inhalation of dust.
-
Eye Protection: Chemical splash goggles.
-
-
Quenching (Only if reactive impurities are present):
-
If the pyrazole was used in a reaction with active reagents (e.g., acid chlorides, hydrides), ensure the reaction mixture is fully quenched before placing it in the waste container.
-
Validation: Check pH to ensure neutrality (pH 6–8).
-
Phase 2: Containerization
-
Select the Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use a chemically resistant glass or HDPE bottle. Ensure the cap has a chemically resistant liner (e.g., PTFE).
-
-
Transfer:
-
Use a disposable spatula or funnel. Do not generate dust.[2][3][4][5][6][7][8]
-
Wipe Down: After transfer, wipe the exterior of the waste container with a solvent-dampened wipe (methanol or ethanol) and dispose of the wipe in the same solid waste container. This ensures no residue remains on the exterior.
-
Phase 3: Labeling & Documentation
-
Labeling: Adhere a hazardous waste label that is compliant with local regulations (e.g., EPA/RCRA in the US).
-
Chemical Name: Write out the full name: "3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole". Do not use abbreviations or structure codes.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Manifesting:
-
Classify as "Non-regulated Organic Solid" (unless mixed with regulated solvents) for transport purposes, but treat as Hazardous Waste for destruction.
-
Recommended Waste Code (if applicable): D001 (Ignitable) if in flammable solvent; otherwise, classify as generic organic toxic waste.
-
Phase 4: Final Destruction
-
Method: The only acceptable disposal method for complex heterocyclic pharmaceuticals is High-Temperature Incineration equipped with an afterburner and scrubber.
-
Mechanism: Incineration at >1000°C ensures the complete breakdown of the pyrazole ring into CO₂, H₂O, and NOₓ gases, which are then scrubbed.
-
Prohibition: Never autoclave this chemical for disposal; autoclaving does not destroy the chemical structure and may release toxic vapors.
Emergency Procedures: Spill Response
In the event of a spill, immediate action is required to prevent area contamination.[4]
Spill Protocol Workflow:
-
Evacuate & Ventilate: Clear the immediate area.[5] If solid powder is airborne, allow 15 minutes for settling or ventilation clearance.
-
Isolate: Mark the zone with "Chemical Spill" signage.
-
Decontaminate:
-
Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Verify: Wipe the surface with methanol and check for residue.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5342941: Pyrazole Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
